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Rapamycin (Sirolimus)

Cat. No.: B11929581
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-KADBNGAOSA-N
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Description

Historical Context of Rapamycin's Discovery and its Initial Implications for Cellular Biology

The story of Rapamycin (B549165) begins in 1964 with a Canadian medical expedition to Easter Island, known as Rapa Nui to its inhabitants. acs.orgscienceabc.comavlt.it During this expedition, soil samples were collected, one of which contained the bacterium Streptomyces hygroscopicus. acs.orgscienceabc.comeuropa.eu Scientists at Ayerst Pharmaceuticals later isolated a compound from this bacterium that exhibited potent antifungal properties. acs.orgscienceabc.comaacrjournals.org This new natural product was named Rapamycin in honor of the island of its origin. acs.orgscienceabc.com

Initial studies in the 1970s characterized Rapamycin as an effective antifungal agent against various yeast and mold strains, including Candida albicans. aacrjournals.orgnih.govscispace.com The compound's ability to halt the growth of fungi hinted at a fundamental mechanism of action targeting a conserved cellular process. scienceabc.comnih.gov This early research laid the groundwork for understanding its profound effects on eukaryotic cells. The observation that Rapamycin could inhibit the proliferation of not just fungal cells but also a wide range of eukaryotic cells, including human tumor cells, sparked significant interest in its broader biological activities. aacrjournals.orgnih.gov

The key to understanding Rapamycin's action at a molecular level came with the discovery of its intracellular receptor, the FK506-binding protein 12 (FKBP12). nih.govkarger.comresearchgate.net The formation of the Rapamycin-FKBP12 complex was found to be crucial for its biological effects. nih.govnih.govapexbt.com This complex, in turn, was discovered to bind to a protein kinase that was aptly named the Target of Rapamycin (TOR), now known as the mechanistic Target of Rapamycin (mTOR). aacrjournals.orgjci.orgnih.gov This discovery was a watershed moment, as it identified a central regulator of cell growth and proliferation that is conserved from yeast to humans. jci.orgnih.gov

Key Milestones in the Discovery and Early Research of Rapamycin:

Year Discovery/Finding Significance
1964 Canadian expedition collects soil samples from Easter Island (Rapa Nui). acs.orgscienceabc.comavlt.it The source of the bacterium that produces Rapamycin was identified.
1972 Isolation of Rapamycin from Streptomyces hygroscopicus. scienceabc.com A new natural product with biological activity was discovered.
1975 Rapamycin is characterized as a potent antifungal agent. aacrjournals.orgapexbt.com Initial biological activity was established, suggesting a fundamental cellular target.
Mid-1990s Identification of FKBP12 as the intracellular receptor for Rapamycin. nih.govkarger.comresearchgate.net The first step in elucidating the molecular mechanism of action was taken.

Evolution of Rapamycin Research: From Immunosuppression to Broader Biological Studies

Following the initial focus on its antifungal properties, research into Rapamycin took a significant turn when its potent immunosuppressive effects were discovered. aacrjournals.orgbio-rad-antibodies.com It was found to inhibit the activation and proliferation of T-cells by blocking signal transduction pathways initiated by cytokines like interleukin-2. nih.govnih.gov This led to the development of Rapamycin (under the generic name Sirolimus) as a clinically important immunosuppressant, particularly in preventing organ transplant rejection. nih.govoup.com

The elucidation of the mTOR signaling pathway, however, propelled Rapamycin research far beyond immunology. Scientists realized that mTOR is a central hub that integrates signals from nutrients, growth factors, and cellular energy levels to control fundamental cellular processes. nih.govwikipedia.org This understanding opened the floodgates to investigating Rapamycin's role in a multitude of biological contexts.

The research landscape for Rapamycin expanded to include:

Cancer Biology: The mTOR pathway is frequently hyperactivated in various cancers, promoting tumor growth and proliferation. nih.govspandidos-publications.com Rapamycin and its analogs (rapalogs) were investigated as anti-cancer agents due to their ability to inhibit mTORC1, a key complex in the mTOR pathway, and arrest the cell cycle. aacrjournals.orgnih.gov

Aging and Longevity: Studies in model organisms, from yeast to mice, demonstrated that inhibiting mTOR signaling with Rapamycin can extend lifespan. karger.comnih.govbohrium.com This has made Rapamycin a critical tool in aging research, helping to unravel the molecular mechanisms that control the aging process.

Cellular Metabolism: mTOR is a master regulator of metabolism, and Rapamycin has been instrumental in studying how cells sense and respond to nutrient availability. bohrium.comnih.gov It has provided insights into processes like protein synthesis, lipid synthesis, and glucose homeostasis. nih.govdovepress.com

Autophagy: Rapamycin is a well-established inducer of autophagy, the cellular process of "self-eating" that removes damaged organelles and proteins. spandidos-publications.comnih.govnih.gov This has made it an invaluable tool for studying the regulation and physiological roles of autophagy in health and disease. nih.govpnas.org

Neurobiology: The mTOR pathway is implicated in neuronal function, including learning and memory. nih.gov Rapamycin has been used to probe the role of mTOR signaling in various neurological processes and disorders.

Significance of Rapamycin as a Mechanistic Probe in Biological Research

Rapamycin's high specificity for its target has made it an exceptional tool for dissecting the complexities of the mTOR signaling network. By forming a complex with FKBP12, Rapamycin acts as an allosteric inhibitor of mTOR, primarily affecting the mTOR Complex 1 (mTORC1). researchgate.netaacrjournals.org While chronic exposure can also impact mTOR Complex 2 (mTORC2) in some cell types, its acute and potent inhibition of mTORC1 has allowed researchers to precisely tease apart the functions of this specific signaling branch. nih.govdovepress.commdpi.com

The use of Rapamycin as a mechanistic probe has led to several key discoveries:

Delineation of mTORC1 and mTORC2 functions: The differential sensitivity of the two mTOR complexes to Rapamycin was instrumental in distinguishing their unique downstream signaling pathways and cellular functions. nih.govbohrium.com mTORC1 is primarily associated with regulating cell growth, proliferation, and metabolism, while mTORC2 is involved in cell survival and cytoskeleton organization. nih.gov

Identification of mTORC1 substrates: By observing which phosphorylation events are blocked by Rapamycin treatment, researchers have identified key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical for protein synthesis. dovepress.comnih.gov

Unraveling feedback loops: The use of Rapamycin has helped uncover complex feedback mechanisms within the mTOR pathway. For instance, inhibition of mTORC1 by Rapamycin can lead to the activation of other signaling pathways, such as the PI3K/Akt pathway, through the relief of negative feedback loops. nih.gov

The precision of Rapamycin as a chemical tool has been fundamental to our current understanding of how cells integrate diverse environmental cues to regulate their growth, metabolism, and lifespan. Its journey from a simple antifungal compound to a sophisticated molecular probe highlights the power of natural products in advancing biological knowledge.

Table of Compound Names

Compound Name
4E-BP1
AZD8055
Amphotericin B
Cyclosporine
Everolimus (B549166)
FK506
KU0063794
Rapamycin (Sirolimus)
Tacrolimus
Temsirolimus (B1684623)
Torin1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H79NO13 B11929581 Rapamycin (Sirolimus)

Properties

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1

InChI Key

QFJCIRLUMZQUOT-KADBNGAOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Molecular Mechanisms of Rapamycin Action: the Mtor Pathway

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase: Structure and Function

The mTOR kinase is a large, 289-kDa protein belonging to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family. amegroups.org It serves as the catalytic core of both mTORC1 and mTORC2. wikipedia.org The structure of mTOR includes several key domains: an N-terminal HEAT repeat domain, a FAT (FRAP, ATM, and TRRAP) domain, a kinase domain, and a C-terminal FATC domain. nih.gov A crucial region for the action of Rapamycin is the FKBP12-Rapamycin Binding (FRB) domain, located within the kinase domain. nih.gov mTOR integrates signals from growth factors, nutrients, energy status, and cellular stress to control a wide range of cellular activities, including protein synthesis, lipid metabolism, and autophagy. wikipedia.orgnih.gov

mTOR Complex 1 (mTORC1) Composition and Regulatory Components

mTORC1 is a multi-subunit complex that acts as a central sensor of nutrient and energy availability. wikipedia.org Its activity is acutely sensitive to inhibition by Rapamycin. pediaa.com The core components of mTORC1 include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian Lethal with Sec13 protein 8 (mLST8). biorxiv.orgmdpi.com Two additional proteins, Proline-rich Akt substrate 40 kDa (PRAS40) and DEP domain-containing mTOR-interacting protein (DEPTOR), are also associated with the complex and act as negative regulators. mdpi.comresearchgate.net

Raptor plays a crucial role as a scaffolding protein, recruiting substrates to the mTOR kinase domain. nih.govmdpi.com mLST8 is believed to stabilize the mTOR kinase domain and promote its activity. mdpi.com PRAS40 functions as a direct inhibitor of mTORC1 activity, and its inhibitory effect is relieved upon phosphorylation by Akt. mdpi.comnih.gov DEPTOR's interaction with mTOR inhibits the kinase activity of both mTORC1 and mTORC2. researchgate.net

ComponentFunction
mTORCatalytic kinase subunit.
RaptorScaffolding protein, recruits substrates.
mLST8Stabilizes the mTOR kinase domain.
PRAS40Negative regulator, inhibits substrate binding.
DEPTORNegative regulator, inhibits mTOR kinase activity.

mTOR Complex 2 (mTORC2) Composition and Regulatory Components

In contrast to mTORC1, mTORC2 is generally considered to be insensitive to acute Rapamycin treatment. pediaa.com The core components of mTORC2 are mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mammalian Stress-activated protein kinase-interacting protein 1 (mSIN1), and mLST8. biorxiv.orgwikipedia.org Protor-1/2 and DEPTOR are also associated with this complex. researchgate.netwikipedia.org

Rictor is a key scaffolding protein that is essential for mTORC2's integrity and substrate recognition. wikipedia.org mSIN1 is thought to play a role in substrate binding and the subcellular localization of the complex. nih.gov mLST8 is a shared component with mTORC1 and is important for mTORC2 assembly and signaling. nih.gov Protor-1/2 are additional components whose precise functions are still under investigation. wikipedia.org DEPTOR also acts as an endogenous inhibitor of mTORC2. researchgate.net

ComponentFunction
mTORCatalytic kinase subunit.
RictorScaffolding protein, essential for complex integrity and substrate recognition.
mSIN1Involved in substrate binding and subcellular localization.
mLST8Shared component, important for complex assembly and signaling.
Protor-1/2Associated components with functions under investigation.
DEPTORNegative regulator, inhibits mTOR kinase activity.

Differential Regulation and Substrate Specificity of mTORC1 and mTORC2

The distinct compositions of mTORC1 and mTORC2 underlie their differential regulation and substrate specificity. mTORC1 is primarily activated by nutrients (such as amino acids and glucose), growth factors (like insulin), and cellular energy status. wikipedia.orgnih.gov It controls cell growth and proliferation by phosphorylating key downstream effectors involved in protein synthesis and metabolism. nih.gov Well-characterized substrates of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govoup.com Phosphorylation of S6K1 and 4E-BP1 by mTORC1 leads to an increase in mRNA translation and protein synthesis. nih.gov mTORC1 also regulates lipid synthesis through the phosphorylation of Lipin1 and sterol regulatory element-binding protein (SREBP), and controls lysosome biogenesis via the phosphorylation of transcription factor EB (TFEB). mdpi.com

mTORC2, on the other hand, is primarily activated by growth factors in a phosphoinositide 3-kinase (PI3K)-dependent manner and plays a crucial role in cell survival, proliferation, and cytoskeletal organization. nih.govwikipedia.org Key substrates of mTORC2 include the AGC (PKA/PKG/PKC) family of kinases, most notably Akt (also known as Protein Kinase B), Protein Kinase C α (PKCα), and Serum/glucocorticoid-regulated kinase 1 (SGK1). nih.govportlandpress.com By phosphorylating Akt at serine 473, mTORC2 leads to its full activation, which in turn promotes cell survival and inhibits apoptosis. wikipedia.orgwikipedia.org mTORC2 also regulates the actin cytoskeleton through its effects on PKCα and other small GTPases like RhoA and Rac1. wikipedia.org

Rapamycin-FKBP12 Complex Formation and Allosteric Inhibition of mTORC1

Rapamycin exerts its inhibitory effect not by directly binding to the mTOR active site, but through a more nuanced allosteric mechanism. nih.gov Inside the cell, Rapamycin first forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12). wikipedia.orgnih.gov This Rapamycin-FKBP12 complex then acts as a molecular "glue," binding to the FRB domain of mTOR within the mTORC1 complex. nih.govnih.gov This ternary complex formation does not directly block the catalytic site but is thought to sterically hinder the access of some mTORC1 substrates to the kinase active site. nih.govrsc.org This leads to the inhibition of the phosphorylation of key downstream targets of mTORC1. nih.gov

Specificity of Rapamycin for mTORC1 Inhibition

The acute sensitivity of mTORC1 to Rapamycin is a defining feature of this signaling branch. pediaa.com The Rapamycin-FKBP12 complex specifically interacts with the FRB domain of mTOR, which is accessible in the mTORC1 conformation. nih.gov This interaction is highly specific, and studies using gene-edited cell lines with a Rapamycin-resistant mTOR mutant have demonstrated that the cellular effects of Rapamycin are almost exclusively mediated through mTOR. nih.gov In contrast, the FRB domain in mTORC2 is thought to be masked by the Rictor subunit, rendering the complex insensitive to acute inhibition by the Rapamycin-FKBP12 complex. rcsb.org

Context-Dependent or Prolonged Impact on mTORC2 Activity

While mTORC2 is largely resistant to the acute effects of Rapamycin, prolonged treatment can lead to the inhibition of mTORC2 in certain cell types. wikipedia.orgelsevierpure.com This delayed effect is not due to direct binding of the Rapamycin-FKBP12 complex to mTORC2. Instead, it is believed to occur through a mechanism that involves the sequestration of newly synthesized mTOR molecules by the Rapamycin-FKBP12 complex. elsevierpure.comnih.gov This prevents the incorporation of mTOR into new mTORC2 complexes, leading to a gradual depletion of functional mTORC2 over time. elsevierpure.comnih.gov The sensitivity of mTORC2 to prolonged Rapamycin treatment is context-dependent and can be influenced by the relative expression levels of different FKBP isoforms, such as FKBP12 and FKBP51. nih.govresearchgate.net

Upstream Regulatory Pathways of mTOR

The activity of mTORC1 is meticulously controlled by a complex network of upstream signaling pathways that convey information about the cell's environment and internal state.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Integration with mTOR Signaling

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell growth and survival and is a key upstream activator of mTORC1. nih.govqiagen.com The process is initiated by the binding of growth factors, such as insulin (B600854) or insulin-like growth factor-1 (IGF-1), to their respective receptor tyrosine kinases (RTKs) on the cell surface. qiagen.comresearchgate.net This activation triggers PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net

PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, including the kinase Akt (also known as Protein Kinase B). researchgate.net Once recruited to the membrane, Akt is phosphorylated and activated by other kinases, including PDK1 and mTORC2. researchgate.net Activated Akt then phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a heterodimer composed of TSC1 and TSC2 proteins. nih.gov The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain). nih.gov By inhibiting the TSC complex, Akt allows Rheb to accumulate in a GTP-bound, active state. researchgate.net Active, GTP-loaded Rheb directly binds to and activates mTORC1, thereby linking growth factor signaling directly to mTORC1-mediated cellular processes. youtube.comnih.gov This pathway is antagonized by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus limiting PI3K/Akt signaling. researchgate.netwikipedia.org

Key Proteins in the PI3K/Akt/mTOR PathwayFunction
PI3K (Phosphatidylinositol 3-Kinase)Generates PIP3 from PIP2 upon growth factor stimulation. researchgate.net
Akt (Protein Kinase B)Activated by PIP3, it inhibits the TSC complex. researchgate.netnih.gov
PTEN (Phosphatase and Tensin Homolog)A tumor suppressor that antagonizes PI3K signaling by dephosphorylating PIP3. wikipedia.org
TSC Complex (TSC1/TSC2)A negative regulator of mTORC1, it acts as a GAP for Rheb. nih.gov
Rheb (Ras homolog enriched in brain)A small GTPase that directly binds to and activates mTORC1 when in its GTP-bound state. nih.gov

Nutrient Sensing and Amino Acid Signaling to mTOR

mTORC1 is a primary sensor of nutrient availability, particularly amino acids. nih.gov The presence of sufficient amino acids is a prerequisite for mTORC1 activation, even in the presence of growth factors. nih.gov Amino acid signaling to mTORC1 is spatially regulated, occurring primarily at the lysosomal surface. nih.gov

In the presence of amino acids, particularly leucine (B10760876) and arginine, a complex machinery is engaged to translocate mTORC1 to the lysosome. This process involves the Rag GTPases, which are heterodimers of RagA/B and RagC/D. The Ragulator complex, which anchors the Rag GTPases to the lysosomal membrane, senses amino acids. nih.gov When amino acids are abundant, the Rag GTPases are loaded with GTP (RagA/B) and GDP (RagC/D), creating a conformation that allows them to bind to Raptor, a component of the mTORC1 complex. nih.gov This interaction recruits mTORC1 to the lysosomal surface, where it can be activated by its direct activator, Rheb. nih.govnih.gov Leucine, in particular, has been identified as a key signaling molecule, with mTOR in muscle tissue showing a high affinity for it. youtube.com

Growth Factor and Hormonal Inputs on mTOR Activity

The binding of insulin or IGF-1 to their receptors initiates the PI3K/Akt cascade, leading to the inhibition of the TSC complex and subsequent activation of Rheb and mTORC1. nih.govresearchgate.net This mechanism ensures that anabolic processes, which are energetically demanding, are only initiated when the organism is in a fed state, as signaled by elevated insulin levels. youtube.com Other hormones, such as leptin, can also promote PI3K/Akt/mTOR signaling. researchgate.net Conversely, hormones like adiponectin can inhibit mTORC1 activity by activating AMPK, a key energy sensor. researchgate.net The combination of both growth factor signals and sufficient amino acids is necessary for the maximal stimulation of mTORC1 activity and downstream processes like muscle protein synthesis. nih.gov

Hormone/Growth FactorEffect on mTORC1Primary Mechanism
Insulin ActivationActivates PI3K/Akt pathway, inhibiting the TSC complex. nih.govmdpi.com
IGF-1 ActivationActivates PI3K/Akt pathway, inhibiting the TSC complex. wikipedia.orgfoundmyfitness.com
Leptin ActivationPromotes PI3K/Akt/mTOR signaling. researchgate.net
Adiponectin InhibitionActivates AMPK, which inhibits mTORC1. researchgate.net

Stress Response Pathways and mTOR Modulation

Cells are frequently exposed to various stressors, including nutrient deprivation, low energy levels (hypoxia), DNA damage, and endoplasmic reticulum (ER) stress, which necessitate a halt in growth and a shift towards catabolic, survival-promoting processes. mdpi.com mTORC1 activity is tightly regulated by these stress signals to conserve resources.

Energy Stress: Low cellular energy, indicated by a high AMP:ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK). aacrjournals.org AMPK can inhibit mTORC1 through two primary mechanisms: by directly phosphorylating and activating the TSC2 subunit of the TSC complex, and by phosphorylating Raptor, a key component of mTORC1. aacrjournals.org Both actions lead to the suppression of mTORC1 activity. mdpi.com

Hypoxia: Under low oxygen conditions, the hypoxia-inducible factor (HIF) transcription factors are activated. nih.gov HIF1α can induce the expression of proteins like REDD1, which in turn activates the TSC complex to inhibit mTORC1, thus reducing energy consumption. nih.govmdpi.com

ER Stress: The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR). ER stress can suppress the PI3K/Akt/mTOR signaling pathway, potentially through the tumor suppressor PTEN, leading to the induction of autophagy and apoptosis. aacrjournals.org However, the relationship is complex, as prolonged mTORC1 activation can also induce ER stress by increasing protein synthesis. aacrjournals.org

Downstream Effectors of mTORC1 Inhibition by Rapamycin

By inhibiting mTORC1, rapamycin prevents the phosphorylation of its key downstream substrates, thereby blocking the cellular processes that drive growth and proliferation.

S6 Kinase (S6K1) Phosphorylation and its Cellular Consequences

One of the most well-characterized downstream targets of mTORC1 is the ribosomal protein S6 kinase 1 (S6K1). nih.gov When active, mTORC1 directly phosphorylates S6K1 at several residues, including threonine 389, leading to its full activation. researchgate.net Activated S6K1 then phosphorylates numerous substrates, playing a pivotal role in regulating protein synthesis, cell growth, and metabolism.

Consequences of S6K1 Activation:

Protein Synthesis: Activated S6K1 phosphorylates the 40S ribosomal protein S6 (rpS6) and other components of the translational machinery, such as eukaryotic initiation factor 4B (eIF4B), which is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine tract (5' TOP). These mRNAs typically encode for ribosomal proteins and other components of the translation apparatus, thus promoting ribosome biogenesis.

Cell Growth: By promoting protein synthesis and ribosome biogenesis, S6K1 is a key driver of the increase in cell size (hypertrophy).

Metabolism: Sustained activation of S6K1 can contribute to metabolic conditions like obesity by promoting adipogenesis, the differentiation of fat cells. preprints.org

Negative Feedback Loop: S6K1 is also a critical component of a negative feedback loop that dampens insulin/IGF-1 signaling. Activated S6K1 can phosphorylate insulin receptor substrate-1 (IRS-1) on inhibitory serine residues. oup.comnih.gov This phosphorylation impairs the ability of IRS-1 to engage with the insulin receptor and activate PI3K, thereby attenuating the upstream signal that activates mTORC1. oup.comnih.gov

Inhibition of mTORC1 by rapamycin prevents the phosphorylation and activation of S6K1. researchgate.netoup.com This leads to a reduction in protein synthesis, ribosome biogenesis, and cell growth. preprints.org Interestingly, by blocking the S6K1-mediated negative feedback loop, rapamycin treatment can lead to an increase in PI3K/Akt signaling. oup.comnih.gov

Cellular ProcessRole of S6K1Consequence of Rapamycin-Mediated Inhibition
Protein Synthesis Promotes translation of 5' TOP mRNAs and ribosome biogenesis.Decreased protein synthesis and ribosome production.
Cell Growth Drives increase in cell size.Inhibition of cellular hypertrophy.
Metabolism Promotes adipogenesis. preprints.orgPotential modulation of fat cell differentiation.
Insulin Signaling Mediates a negative feedback loop by inhibiting IRS-1. oup.comnih.govRelief of negative feedback, leading to increased Akt signaling. nih.gov
Autophagy Inhibits autophagy under nutrient-rich conditions. preprints.orgInduction of autophagy.

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) Regulation

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of protein synthesis, exerting its control in large part through the phosphorylation of the Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1). researchgate.net 4E-BP1 is a translational repressor protein that, in its hypophosphorylated state, binds to the eukaryotic translation initiation factor 4E (eIF4E). nih.gov This interaction prevents the assembly of the eIF4F complex, a crucial step for the initiation of cap-dependent translation, which is responsible for translating the majority of cellular mRNAs. embopress.orgpnas.org

Under conditions favorable for growth, such as the presence of growth factors and nutrients, mTORC1 is activated and phosphorylates 4E-BP1 at multiple serine and threonine residues in a hierarchical manner. nih.govnih.gov This multi-site phosphorylation causes a conformational change in 4E-BP1, leading to its dissociation from eIF4E. researchgate.net Once released, eIF4E is free to bind with eIF4G and eIF4A to form the active eIF4F complex, which then recruits the 40S ribosomal subunit to the 5' cap of mRNA, initiating protein synthesis. pnas.org

However, research has revealed complexities in this regulatory mechanism. The inhibition of 4E-BP1 phosphorylation by rapamycin can be incomplete and cell-type specific. pnas.org While some phosphorylation sites are sensitive to rapamycin, others show resistance, meaning that even in the presence of the drug, some level of 4E-BP1 phosphorylation can be maintained by mTORC1. researchgate.net In some cases, after an initial inhibition, phosphorylation of 4E-BP1 can recover despite the continued presence of rapamycin. pnas.org This rapamycin-resistant phosphorylation still requires mTORC1 activity, suggesting that the allosteric inhibition by the rapamycin-FKBP12 complex does not completely abolish the kinase's function towards all its substrates or at all its phosphorylation sites. pnas.orgresearchgate.net This differential sensitivity helps explain why rapamycin is a potent inhibitor of some cellular processes but not others. pnas.orgnih.gov

Table 1: Key Proteins in Rapamycin-Mediated 4E-BP1 Regulation

ProteinFunction in the PathwayEffect of Rapamycin
mTORC1 A protein kinase complex that, when active, phosphorylates 4E-BP1 to promote protein synthesis. cellsignal.comActivity is allosterically inhibited. wikipedia.org
4E-BP1 A translational repressor that, when hypophosphorylated, binds to and inhibits eIF4E. nih.govPhosphorylation is blocked, keeping it bound to eIF4E. embopress.org
eIF4E A key initiation factor that binds to the 5' cap of mRNA to initiate cap-dependent translation. researchgate.netSequestered by hypophosphorylated 4E-BP1, inhibiting translation. nih.gov
FKBP12 An intracellular receptor protein (immunophilin).Binds to rapamycin, forming a complex that then inhibits mTORC1. wikipedia.org

Other mTOR-Mediated Signal Transduction Pathways Modulated by Rapamycin

Besides its pivotal role in regulating 4E-BP1, rapamycin's inhibition of mTORC1 modulates a host of other critical signal transduction pathways, thereby impacting numerous cellular functions. nih.govresearchgate.net

Autophagy: mTORC1 is a key negative regulator of autophagy, a catabolic process where cells degrade and recycle their own components. nih.govnih.gov mTORC1 directly phosphorylates and inhibits the ULK1 (unc-51-like autophagy-activating kinase 1) complex, which is essential for initiating the formation of autophagosomes. nih.govnih.gov By inhibiting mTORC1, rapamycin relieves this suppression of the ULK1 complex, leading to the induction of autophagy. nih.govresearchgate.net This promotion of cellular recycling is a significant aspect of rapamycin's mechanism of action.

Lipid and Nucleotide Synthesis: mTORC1 signaling promotes the synthesis of lipids and nucleotides to support cell growth and proliferation. researchgate.net It activates the transcription factor SREBP1 (Sterol Regulatory Element-Binding Protein 1), a master regulator of lipogenesis. It also influences the synthesis of nucleotides. Rapamycin treatment, by inhibiting mTORC1, can downregulate these anabolic processes.

Other Downstream Effectors: Rapamycin's influence extends to other mTORC1 substrates, although these are sometimes less characterized. These include:

GRB10 (Growth factor receptor-bound protein 10): mTORC1 phosphorylates and stabilizes GRB10, which is involved in a negative feedback loop that inhibits insulin/IGF-1 signaling. nih.govnih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): mTOR has been shown to mediate the phosphorylation of STAT3 on Ser727, impacting its transcriptional activity. novapublishers.com

Lipin 1: This protein is involved in lipid metabolism, and its phosphorylation is reduced by rapamycin. novapublishers.comnih.gov

It is important to note that while mTORC1 is the primary target of acute rapamycin treatment, prolonged exposure to the drug can also indirectly inhibit the assembly and function of the second mTOR complex, mTORC2, in certain cell types. nih.govwordpress.com This can lead to downstream effects such as the inhibition of Akt phosphorylation, further broadening the signaling impact of long-term rapamycin administration. nih.govwordpress.com

Table 2: Key mTORC1 Downstream Pathways Modulated by Rapamycin

Pathway/EffectorCellular FunctionEffect of Rapamycin-Mediated mTORC1 Inhibition
S6K1 Promotes ribosome biogenesis, protein synthesis, and cell growth. researchgate.netPhosphorylation and activation are strongly inhibited. pnas.org
ULK1 Complex Initiates the process of autophagy. nih.govnih.govInhibition is lifted, leading to the induction of autophagy. nih.gov
SREBP1 Master transcriptional regulator of lipid synthesis.Activation is suppressed, reducing lipogenesis.
GRB10 Negative regulator of insulin/IGF-1 signaling. nih.govPhosphorylation is decreased. nih.gov

Table of Compounds

Rapamycin S Modulation of Fundamental Cellular Processes

Autophagy Induction and Regulation

Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, where cytoplasmic components are degraded and recycled. nih.gov Rapamycin (B549165) is a well-established inducer of this process, primarily through its inhibitory effects on mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 by rapamycin is a critical trigger for the initiation of macroautophagy, the main autophagic pathway. nih.gov Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 (Unc-51-like kinase 1) complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. researchgate.net When rapamycin inhibits mTORC1, this suppression is lifted. researchgate.net

The de-repressed ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, then becomes active and initiates the cascade of events leading to the formation of the autophagosome. researchgate.net This initiation is a key regulatory step that commits the cell to autophagy. mTORC1's role as a master regulator is underscored by its ability to control this pivotal entry point into the autophagic process in response to nutrient availability and cellular stress. nih.gov

Beyond initiating autophagy, rapamycin also enhances the cell's degradative capacity by promoting lysosomal biogenesis. This is largely mediated through the transcription factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. embopress.orgnih.gov

In nutrient-rich conditions, mTORC1 phosphorylates TFEB, causing it to be retained in the cytoplasm. nih.gov Rapamycin-mediated inhibition of mTORC1 allows TFEB to be dephosphorylated and translocate to the nucleus. embopress.orgnih.gov Once in the nucleus, TFEB activates the expression of a wide array of genes involved in lysosome formation and function, thereby increasing the cellular population of lysosomes and their degradative potential. embopress.orgnih.gov

Interestingly, rapamycin can also promote TFEB-mediated lysosomal biogenesis through an mTOR-independent pathway. plos.org Studies have shown that rapamycin can directly activate the lysosomal calcium channel TRPML1, leading to calcium release, which in turn activates the phosphatase calcineurin. plos.orgutrgv.edu Calcineurin then dephosphorylates TFEB, facilitating its nuclear translocation and subsequent activation of lysosomal gene expression. plos.org This dual mechanism underscores the robust effect of rapamycin on enhancing cellular clearance pathways.

Table 1: Mechanisms of Rapamycin-Induced Lysosomal Biogenesis

Mechanism Key Mediator Action of Rapamycin Outcome
mTORC1-Dependent TFEB Inhibits mTORC1, preventing TFEB phosphorylation. nih.gov TFEB translocates to the nucleus, activating lysosomal gene expression. embopress.org

A significant consequence of enhanced autophagy and lysosomal function is the efficient clearance of intracellular protein aggregates, which are hallmarks of many age-related and neurodegenerative diseases. oup.com Rapamycin has been shown to facilitate the removal of various aggregate-prone proteins. oup.comnih.gov

Research has demonstrated that rapamycin enhances the autophagic clearance of mutant huntingtin fragments associated with Huntington's disease, as well as proteins with polyglutamine and polyalanine expansions. oup.com It also reduces the levels of insoluble tau, a protein implicated in tauopathies. oup.com In models of Hutchinson-Gilford Progeria Syndrome, rapamycin treatment enhances the degradation of the mutant protein progerin and decreases its insoluble aggregates through autophagy. researchgate.net Furthermore, in a mouse model of globoid cell leukodystrophy, rapamycin administration reduced the accumulation of insoluble ubiquitinated proteins and the formation of ubiquitin aggregates. nih.govnih.gov This clearance is directly linked to the inhibition of mTOR signaling and the subsequent upregulation of degradative pathways. nih.gov

Table 2: Examples of Protein Aggregates Cleared by Rapamycin-Induced Autophagy

Disease/Condition Aggregate-Prone Protein Research Finding Reference(s)
Huntington's Disease Mutant Huntingtin Enhances clearance of mutant huntingtin fragments. oup.com
Tauopathies Mutant Tau Reduces levels of insoluble tau. oup.com
Hutchinson-Gilford Progeria Syndrome Progerin Enhances degradation of progerin and reduces insoluble aggregates. researchgate.net

Cell Cycle Control and Cell Proliferation Inhibition

Rapamycin exerts potent antiproliferative effects by inducing cell cycle arrest, primarily at the G1 phase. wikipedia.orgresearchgate.net This cytostatic action is a direct consequence of mTOR inhibition and the resulting modulation of key cell cycle regulatory proteins.

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, and it is here that rapamycin exerts its primary inhibitory effect. wikipedia.org Inhibition of mTORC1 by rapamycin leads to a G1 arrest through multiple downstream pathways. nih.gov

One significant mechanism involves the retinoblastoma (Rb) protein, a key tumor suppressor that controls the G1/S checkpoint. nih.gov Rapamycin treatment leads to a decrease in Rb phosphorylation. nih.gov Hypophosphorylated Rb remains active and binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S phase entry.

Additionally, rapamycin's induction of G1 arrest can be dependent on the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov By suppressing mTORC1, rapamycin can up-regulate TGF-β signaling, which in turn elevates the levels of cyclin-dependent kinase (CDK) inhibitors that halt G1 progression. nih.gov The loss of function in tumor suppressors like p53 can diminish the ability of cells to arrest in the G1 phase in response to rapamycin. aacrjournals.org

The antiproliferative effects of rapamycin are intricately linked to its ability to modulate the expression and activity of crucial cell cycle regulatory proteins. The cyclin-dependent kinase inhibitors (CKIs) p21 (also known as p21CIP1) and p27 (also known as p27Kip1) are key players in this process.

Rapamycin's effect on p21 can be cell-type specific, with some studies showing that its antiproliferative action correlates with a downregulation of cellular p21 levels and the amount of p21 associated with Cdk2 and Cdk4 complexes. nih.govaacrjournals.org Conversely, the ability to regulate p27 levels appears important for rapamycin to exert its antiproliferative effects. nih.gov Rapamycin can prevent the mitogen-induced downregulation of p27, thereby maintaining this inhibitory protein to block CDK activity and enforce G1 arrest. nih.gov

Furthermore, rapamycin influences the levels of cyclins, particularly cyclin D1. aacrjournals.org In some cellular contexts, rapamycin-induced G1 arrest is associated with a reduction in cyclin D1 levels. aacrjournals.org Overexpression of cyclin D1 can reverse the cell cycle arrest caused by rapamycin, highlighting its importance as a downstream target in the mTOR pathway that governs cell proliferation. nih.gov

Antimitotic Effects in Cellular Models

Rapamycin exhibits significant antimitotic effects by inducing cell cycle arrest, primarily at the G1 phase. nih.govembopress.org This cytostatic effect prevents cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation. wikipedia.orgportlandpress.com The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins.

Research in various cellular models has demonstrated that rapamycin's inhibition of mTORC1 leads to the reduced expression of cyclin D1, a critical protein for G1 phase progression. frontiersin.orgnih.gov This is, in part, due to the suppression of the translation of cyclin D1 mRNA. nih.gov Furthermore, rapamycin treatment has been shown to increase the levels of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. frontiersin.org These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for the G1/S transition, thereby reinforcing the cell cycle block. frontiersin.orgnih.gov By targeting these critical checkpoints, rapamycin effectively halts the proliferative cycle of the cell.

Cellular ModelEffect of RapamycinKey Molecular Changes
NIH 3T3 cellsBlocks progression of the cell cycle at the G1 phase. nih.govInhibition of cap-dependent translation. nih.gov
T-lymphocytesBlocks G1 to S phase transition. wikipedia.orgInhibition of ribosomal protein synthesis and p70s6k activation. nih.gov
MDA-MB-231 breast cancer cellsInduces complete G1 cell cycle arrest at higher concentrations. nih.govSuppression of 4E-BP1 phosphorylation and cyclin D1 expression. nih.gov
Ca9-22 oral cancer cellsInhibits proliferation by blocking the cell cycle. frontiersin.orgInduction of p21, p15, and p27; repression of cyclin D1 expression. frontiersin.org
Human neuroblastoma cellsArrests the cell cycle in the G0/G1 stage. portlandpress.comDown-regulation of MYCN protein expression. portlandpress.com

Protein Synthesis and Ribosome Biogenesis Regulation

Rapamycin's control over cell growth is tightly linked to its profound impact on protein synthesis and the biogenesis of ribosomes, the cellular machinery responsible for translating mRNA into protein. sahmri.org.auphysiology.org By inhibiting mTORC1, rapamycin disrupts the signaling pathways that promote these anabolic processes. sahmri.org.aunih.gov

A primary mechanism by which rapamycin inhibits protein synthesis is through the disruption of cap-dependent translation initiation. nih.govembopress.org This process is critical for the translation of the majority of cellular mRNAs. The mTORC1 pathway phosphorylates and inactivates the translational repressor, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). assaygenie.comnih.gov When 4E-BP1 is dephosphorylated due to rapamycin's inhibition of mTORC1, it binds to the cap-binding protein eIF-4E. nih.govembopress.org This sequestration of eIF-4E prevents the assembly of the eIF4F complex at the 5' cap of mRNAs, thereby inhibiting the initiation of translation. nih.gov

Interestingly, the inhibitory effect of rapamycin on 4E-BP1 phosphorylation can be cell-type specific and may diminish over time in some contexts, leading to a rapamycin-resistant state of translation. pnas.orgnih.gov However, the initial inhibition of cap-dependent translation is a key aspect of rapamycin's mechanism of action. nih.govembopress.org

Rapamycin selectively suppresses the translation of a specific class of mRNAs known as 5' Terminal Oligopyrimidine (5'TOP) mRNAs. embopress.orgpnas.org These mRNAs encode for all ribosomal proteins and translation elongation factors. embopress.orgpnas.org The inhibition of their translation is mediated through the inactivation of the p70 S6 kinase 1 (S6K1), a major downstream effector of mTORC1. nih.govembopress.org

Activated S6K1 is believed to play a role in promoting the efficient translation of 5'TOP mRNAs. By inhibiting mTORC1, rapamycin prevents the phosphorylation and activation of S6K1, leading to a significant reduction in the synthesis of ribosomal proteins. nih.govembopress.org This, in turn, hampers the production of new ribosomes, a process known as ribosome biogenesis. sahmri.org.au Furthermore, studies in yeast have shown that rapamycin can also inhibit the transcription of ribosomal protein genes and the synthesis and processing of precursor rRNA, further highlighting its comprehensive control over ribosome production. nih.govnih.gov

Target MoleculeEffect of RapamycinConsequence
4E-BP1Dephosphorylation and activation. nih.govBinds to eIF-4E, inhibiting cap-dependent translation. nih.gov
S6K1Inhibition of phosphorylation and activation. nih.govembopress.orgSuppression of 5'TOP mRNA translation, reducing ribosomal protein synthesis. embopress.org
Ribosomal Protein mRNAReduced translation. nih.govDecreased synthesis of ribosomal proteins. nih.gov
rRNAInhibition of synthesis and processing. embopress.orgnih.govImpaired ribosome biogenesis. sahmri.org.au

Cellular Metabolism Reprogramming

Rapamycin significantly alters cellular metabolism by modulating key pathways involved in the processing of glucose and lipids. nih.gov These effects are a direct consequence of mTORC1 inhibition, which serves as a central hub for integrating nutrient availability with metabolic processes. cusabio.com

The impact of rapamycin on glucose metabolism is complex and can vary depending on the context and duration of treatment. nih.govnih.gov In some human studies, acute rapamycin administration has been shown to increase insulin-mediated glucose uptake under conditions of hyperaminoacidemia and hyperinsulinemia. diabetesjournals.orgnih.gov This effect is associated with the partial inhibition of mTOR-mediated S6K phosphorylation, which can alleviate a negative feedback loop on insulin (B600854) signaling. diabetesjournals.orgnih.gov

However, chronic rapamycin treatment in animal models has been linked to glucose intolerance and insulin resistance. nih.govdiabetesjournals.orgresearchgate.net This is primarily attributed to the upregulation of hepatic gluconeogenesis, the process of producing glucose in the liver. nih.govnih.gov Rapamycin treatment has been shown to increase the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govdiabetesjournals.org This occurs despite normal or even elevated insulin levels, suggesting that rapamycin can uncouple hepatic gluconeogenesis from insulin's suppressive effects. nih.gov Studies in rainbow trout have also demonstrated that acute rapamycin treatment can improve glucose tolerance by inhibiting hepatic gluconeogenesis. physiology.org

Rapamycin exerts significant control over lipid metabolism, generally by inhibiting lipid synthesis (lipogenesis) and promoting the breakdown of fats (lipolysis). diabetesjournals.orgnih.gov mTORC1 signaling typically promotes fat storage by stimulating de novo lipogenesis and suppressing lipolysis. diabetesjournals.orgproquest.com

Inhibition of mTORC1 by rapamycin has been shown to decrease the expression of genes involved in fatty acid synthesis, such as acetyl-coenzyme A carboxylase I. nih.gov This leads to a reduction in de novo lipid synthesis. nih.gov The regulation of lipogenesis by mTORC1 is partly mediated through its control of the sterol regulatory element-binding protein-1 and -2 (SREBP-1 and SREBP-2), which are master transcriptional regulators of fatty acid and cholesterol biosynthesis. pnas.orgnih.gov

Furthermore, rapamycin treatment has been observed to stimulate lipolysis in cultured adipocytes and reduce adiposity in animal models. embopress.org This is associated with an increase in the expression of adipose triglyceride lipase (B570770) (ATGL), a key enzyme in the breakdown of triglycerides. diabetesjournals.org

Metabolic ProcessEffect of RapamycinKey Molecular Changes
Glucose UptakeCan increase under specific acute conditions. diabetesjournals.orgnih.govPartial inhibition of S6K phosphorylation, potentially improving insulin signaling. diabetesjournals.org
GluconeogenesisUpregulated with chronic treatment in some models. nih.govdiabetesjournals.orgIncreased expression of PEPCK and G6Pase. nih.gov
LipogenesisInhibited. diabetesjournals.orgnih.govDecreased expression of lipogenic genes like acetyl-coenzyme A carboxylase I; modulation of SREBP activity. nih.govpnas.org
LipolysisStimulated. diabetesjournals.orgembopress.orgIncreased expression of adipose triglyceride lipase (ATGL). diabetesjournals.org

Energy Homeostasis and Mitochondrial Function

Rapamycin, through its inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), plays a significant role in modulating cellular energy homeostasis and mitochondrial function. The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, integrating signals from nutrients and growth factors. wikipedia.orgmdpi.comnih.gov When cellular energy levels are high, mTORC1 promotes anabolic processes like protein and lipid synthesis while suppressing catabolic processes such as autophagy. nih.gov

Rapamycin's inhibition of mTORC1 can influence mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net Studies have shown that mTORC1 promotes the translation of nucleus-encoded mitochondria-related mRNAs, which is essential for mitochondrial activity and biogenesis. mcgill.ca This regulation helps to increase ATP production capacity, which is necessary to fuel energy-consuming processes like translation. mcgill.ca By inhibiting mTORC1, rapamycin can alter this process. For instance, in brown adipocytes, inhibition of mTOR with rapamycin was found to significantly enhance mitochondrial biogenesis and dynamics. frontiersin.org Conversely, disruption of mTORC1 has been shown to directly inhibit mitochondrial respiration. wikipedia.org Chronic rapamycin feeding in mice has been demonstrated to maintain mitochondrial biogenesis in skeletal muscle despite decreases in the synthesis of other cellular proteins. oup.com

Furthermore, rapamycin's effects on energy homeostasis are linked to its interaction with AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govmdpi.com AMPK and mTORC1 have opposing roles; AMPK is activated under low-energy conditions and promotes catabolic pathways to restore ATP levels, while inhibiting anabolic pathways, partly by suppressing mTORC1 signaling. nih.gov Interestingly, rapamycin has been shown to activate AMPK in some contexts. researchgate.netoncotarget.com This activation of AMPK by rapamycin can, in turn, inhibit mTOR activity, creating a feedback loop that further influences cellular energy balance. researchgate.netoncotarget.com

Table 1: Effects of Rapamycin on Energy Homeostasis and Mitochondrial Function

Cellular Process Effect of Rapamycin Key Mediator(s)
mTORC1 Signaling Inhibition Direct binding (with FKBP12)
Mitochondrial Biogenesis Modulated (can be enhanced) mTORC1, PGC-1α, NRF1, TFAM
Mitochondrial Respiration Modulated (can be inhibited) mTORC1
AMPK Signaling Activation (in some contexts) Upstream signaling pathways
Anabolic Processes Inhibition mTORC1
Catabolic Processes (Autophagy) Promotion mTORC1, AMPK

Cellular Senescence and Geroconversion Modulation

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and age-related diseases. nih.gov Senescent cells are metabolically active and exhibit distinct phenotypic changes. mdpi.comnih.gov Rapamycin has been shown to significantly modulate cellular senescence, primarily by inhibiting mTOR-driven processes that convert a cell from a state of arrest to a fully senescent state, a process termed "geroconversion". nih.govtandfonline.comnih.gov

A key feature of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP), characterized by the secretion of a wide array of pro-inflammatory cytokines, chemokines, growth factors, and proteases. nih.govucl.ac.uknih.gov The SASP can have potent effects on the tissue microenvironment, contributing to chronic inflammation and promoting age-related pathologies. ucl.ac.uknih.gov

Rapamycin is a potent suppressor of the SASP. nih.govnih.gov By inhibiting mTORC1, rapamycin can significantly reduce the secretion of numerous SASP components, including interleukin-6 (IL-6) and interleukin-8 (IL-8). mdpi.comnih.govusc.edu The mechanism involves the regulation of mRNA translation. nih.gov Specifically, mTORC1 controls the translation of key regulators of the SASP. nih.govimperial.ac.uk One critical target is the mRNA for interleukin-1 alpha (IL-1α). wikipedia.orgnih.gov By suppressing the translation of IL-1α, rapamycin disrupts a positive feedback loop involving NF-κB that drives the transcription of many other SASP genes. nih.govnih.gov Another mechanism involves the mTOR-dependent translation of MAPKAPK2, a kinase that stabilizes the transcripts of many SASP components by inhibiting the RNA-binding protein ZFP36L1. nih.govucl.ac.ukimperial.ac.uk Inhibition of mTOR by rapamycin leads to the degradation of SASP mRNAs. nih.gov

Rapamycin's influence extends to key molecular markers of cellular senescence. The cyclin-dependent kinase inhibitors p16INK4A and p21 are critical regulators of the senescent cell cycle arrest. nad.com Studies have shown that rapamycin can reduce the levels of both p16 and p21 in cells induced into senescence. nih.govnih.gov This effect appears to be dependent, at least in part, on the NRF2 pathway, as the reduction in p16 and p21 levels by rapamycin was not observed in NRF2 knockout cells. nih.govnih.gov

The relationship between rapamycin and Sirtuin 1 (SIRT1), a key protein deacetylase involved in aging and cellular stress responses, is also an area of investigation. Suppression of insulin resistance by sirtuins is thought to contribute to some of the beneficial effects of rapamycin. wikipedia.org

A central concept in understanding rapamycin's effect on senescence is the "hyperfunction theory". tandfonline.com This theory posits that aging is a continuation of developmental growth programs driven by pathways like mTOR. nih.gov In non-proliferating, senescent cells, the continued activity of these growth-promoting pathways leads to a "hyperfunctional" state, characterized by cellular hypertrophy (enlargement) and excessive functions like the SASP. nih.govtandfonline.comtandfonline.com

The transition from a simple cell cycle arrest to this hyperfunctional senescent state is termed geroconversion. nih.govtandfonline.comnih.govtandfonline.com Rapamycin, by inhibiting mTOR, acts as a "gerostatic," slowing down this mTOR-driven geroconversion. tandfonline.com It doesn't necessarily reverse the cell cycle arrest itself but prevents or lessens the development of the full senescent phenotype. tandfonline.comtandfonline.com By dampening the hyperfunctional signaling, rapamycin can reduce cellular hypertrophy and other markers associated with senescence, effectively preserving a more quiescent-like state. nih.govresearchgate.net

Table 2: Rapamycin's Modulation of Cellular Senescence

Senescence Feature Effect of Rapamycin Mechanism/Key Markers Affected
Geroconversion Inhibition/Slowing Inhibition of mTOR-driven hyperfunctional state
SASP Potent Suppression Decreased translation of IL-1α and MAPKAPK2; Reduced secretion of IL-6, IL-8
Senescence Markers Reduction Decreased levels of p16INK4A and p21 (NRF2-dependent)
Cellular Phenotype Reversal of Hyperfunction Reduced cellular hypertrophy; maintenance of a more quiescent state

Stress Response Pathways Modulation

Rapamycin also influences cellular resilience by modulating key stress response pathways. Its interaction with these pathways helps to mitigate cellular damage and maintain homeostasis.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage and aging. nih.govresearchgate.net The mTOR pathway is intricately linked with oxidative stress; it can be activated by ROS and can also regulate cellular responses to it. nih.govresearchgate.netmdpi.com

Rapamycin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a primary regulator of the cellular antioxidant response. nih.govresearchgate.netoregonstate.edu NRF2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes. researchgate.net Studies in mouse fibroblasts demonstrated that rapamycin treatment increased the levels of NRF2. nih.govnih.gov This activation of NRF2 by rapamycin is linked to the reduction of some senescence markers and the activation of autophagy. nih.gov The mechanism may involve the protein p62/SQSTM1, which can compete with the interaction between NRF2 and its inhibitor Keap1, thereby activating NRF2. researchgate.net Rapamycin has been found to upregulate p62, which in turn facilitates NRF2 activation. researchgate.net This rapamycin-induced NRF2 activation appears to be critical for suppressing mitochondrial ROS. researchgate.net

Endoplasmic Reticulum Stress Response

Rapamycin plays a significant role in modulating the endoplasmic reticulum (ER) stress response, primarily through its inhibition of the mammalian target of rapamycin complex 1 (mTORC1). The ER is a critical organelle for protein folding and trafficking, and the accumulation of unfolded or misfolded proteins triggers a state of ER stress. nih.gov To cope with this, cells activate a signaling network known as the Unfolded Protein Response (UPR). mdpi.com Rapamycin intervenes in this process through several distinct mechanisms, often leading to a reduction in ER stress and the promotion of cell survival.

One of the primary ways rapamycin mitigates ER stress is by attenuating ER stress-induced apoptosis. nih.govmdpi.com The UPR consists of three main signaling branches initiated by the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). mdpi.com Research has shown that rapamycin can selectively suppress the IRE1 signaling pathway. nih.govmdpi.com Under ER stress, mTORC1 activation typically leads to the suppression of the pro-survival protein kinase Akt, which in turn activates the IRE1-JNK (c-Jun N-terminal kinase) signaling cascade, promoting apoptosis. nih.gov By inhibiting mTORC1, rapamycin treatment enhances the phosphorylation of Akt, thereby suppressing JNK activity and subsequent cell death. nih.gov This protective effect has been observed in vivo, where rapamycin administration suppressed renal tubular injury in mice treated with tunicamycin, an ER stress inducer. nih.gov

Another critical mechanism is the induction of autophagy. mdpi.comnih.gov Autophagy is a cellular process for degrading and recycling cellular components, including misfolded proteins that accumulate during ER stress. mdpi.com Rapamycin, by inhibiting mTORC1, is a well-established activator of autophagy. This enhanced autophagic activity helps clear the protein aggregates that cause ER stress, thereby restoring ER homeostasis. mdpi.com Studies in adipocytes have demonstrated that rapamycin's ability to attenuate ER stress is dependent on autophagy; when autophagy was inhibited with chloroquine, the beneficial anti-ER stress effects of rapamycin were abolished. nih.gov

The influence of rapamycin on the UPR pathways can be context-dependent. While some studies highlight the selective inhibition of the IRE1 pathway, others have shown that rapamycin can also repress the activation of PERK and the cleavage of ATF6 in specific models, such as tunicamycin-induced dry eye syndrome. nih.govarvojournals.org In that model, rapamycin protected lacrimal glands by upregulating Akt and inducing autophagy. arvojournals.org

UPR Pathway/ProcessEffect of ER Stress (without Rapamycin)Effect of Rapamycin TreatmentKey Mediators
IRE1-JNK PathwayActivation, leading to apoptosisSuppression/Inhibition nih.govmdpi.commTORC1, Akt, JNK nih.gov
PERK PathwayActivationInhibition (in some models) nih.govarvojournals.org / No effect (in others) nih.govp-PERK, eIF2α, ATF4, CHOP nih.govarvojournals.org
ATF6 PathwayActivationInhibition (in some models) arvojournals.org / No effect (in others) nih.govCleaved ATF6 (cATF6) arvojournals.org
AutophagyInduced as a compensatory mechanismPotentiation/Activation mdpi.comnih.govmTORC1, LC3-II/LC3-I ratio arvojournals.org

Gene Expression Regulation

Rapamycin profoundly influences gene expression, an effect stemming from its inhibition of mTOR, a kinase that acts as a central regulator of cell growth, metabolism, and proliferation. nih.govwikipedia.org The inhibition of mTORC1, the rapamycin-sensitive complex, alters cellular transcription programs to align cell growth with environmental conditions such as nutrient and growth factor availability. nih.gov

The regulatory effects of rapamycin on gene expression impact several key cellular functions:

Ribosome Biogenesis and Protein Synthesis: One of the most well-characterized roles of mTORC1 is to promote protein synthesis. It achieves this in part by controlling the transcription of genes essential for making ribosomes. Rapamycin treatment inhibits the transcription of genes encoding ribosomal proteins and ribosome biogenesis factors, which is handled by RNA polymerases I and III. mdpi.com This leads to a decrease in the cell's capacity for protein synthesis, conserving resources under unfavorable conditions.

Metabolism and Stress Response: The mTORC1 pathway positively regulates the expression of genes involved in growth and metabolism while negatively affecting genes associated with cellular stress. mdpi.com For instance, rapamycin can modulate the transcriptional control of mitochondrial oxidative function through the YY1/PGC-1α transcriptional complex. mdpi.com By inhibiting mTORC1, rapamycin can shift the transcriptional landscape towards a state that prioritizes maintenance and stress resistance over anabolic processes.

Specific Gene Signatures: The impact of rapamycin on gene expression is not just a global suppression of transcription but also involves the specific regulation of distinct sets of genes. In the context of breast cancer research, a "rapamycin metagene index" (RMI) was identified, consisting of 31 genes that were consistently upregulated by rapamycin treatment both in vitro and in vivo. nih.gov This specific gene expression signature was found to be a predictor of clinical outcomes in patients, highlighting the targeted nature of rapamycin's transcriptional effects. nih.gov

Immune Function: Emerging research indicates that rapamycin can modulate the expression of genes related to the immune system. Studies have suggested that mTOR inhibition can boost antiviral gene expression, potentially offering protection against various viral infections. youtube.com

The mechanism by which mTORC1 and its inhibition by rapamycin regulate transcription involves the control of various transcription factors. In yeast, mTORC1 was first shown to affect the activity and nuclear localization of transcription factors involved in metabolic pathways. nih.gov In mammalian cells, the network is more complex but follows a similar principle of integrating nutrient-sensing signals with the transcriptional machinery governing cellular growth and stress responses. mdpi.com

Functional Gene CategoryEffect of Rapamycin (mTORC1 Inhibition) on TranscriptionExamples of Regulated Processes/Pathways
Ribosome BiogenesisDownregulation mdpi.comRibosomal proteins, ribosome biogenesis factors, tRNAs mdpi.com
Growth and MetabolismDownregulation mdpi.comLipid biogenesis, anabolic pathways nih.gov
Mitochondrial RespirationDownregulation mdpi.comYY1/PGC-1α transcriptional complex mdpi.com
Cellular Stress ResponseUpregulation mdpi.comAutophagy-related genes mdpi.com
Immune ResponseUpregulation youtube.comAntiviral genes youtube.com

Preclinical Investigations of Rapamycin in Disease Models: Mechanistic Insights

Cancer Research: Antitumor Mechanisms

Rapamycin's anticancer effects are primarily attributed to its inhibition of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently hyperactivated in many types of cancer, making it a critical target for therapeutic intervention.

Inhibition of Tumor Cell Proliferation and Growth in Preclinical Models

A fundamental mechanism of rapamycin's antitumor activity is its ability to arrest the cell cycle and inhibit proliferation. By blocking mTOR complex 1 (mTORC1), rapamycin interferes with downstream signaling pathways essential for cell growth and division. This leads to a cytostatic effect, slowing down the progression of tumors. In numerous murine models, rapamycin has been shown to slow cell proliferation, thereby delaying the onset and growth of tumors. nih.govnih.gov For instance, in a mouse model of ductal carcinoma in situ, rapamycin significantly decreased both in vitro cell proliferation and in vivo tumor growth. In preclinical models of ErbB2-dependent breast cancer, rapamycin treatment led to a dramatic inhibition of tumor growth by inhibiting tumor cell proliferation.

In studies involving tobacco-carcinogen-induced lung tumorigenesis in mice, rapamycin delayed tumor development by slowing down tumor progression and cell proliferation. nih.gov When administered early, it reduced not only the size and burden of tumors but also the number of tumors per animal. nih.gov This antiproliferative effect has been observed across a wide array of preclinical cancer models.

Induction of Tumor Cell Apoptosis in Preclinical Models

Beyond its cytostatic effects, rapamycin can also induce apoptosis, or programmed cell death, in tumor cells. In various human cancer cell lines, rapamycin has been shown to trigger apoptosis, contributing to its tumor-suppressive capabilities. For example, in preclinical studies using B16 melanoma cells, rapamycin treatment led to reduced Bcl-2 expression and increased levels of cleaved caspase 3 and Bax, all indicative of apoptosis induction. Similarly, in a transgenic mouse model of ErbB2-dependent breast cancer, rapamycin induced regional apoptosis within the tumor mass. The combination of rapamycin with other agents, such as tamoxifen (B1202) in ER-positive breast cancer cells, has been shown to synergistically enhance apoptosis.

The pro-apoptotic effects of rapamycin are often dose-dependent. While lower concentrations may primarily inhibit proliferation, higher doses can more effectively trigger apoptotic pathways. The induction of apoptosis is a key mechanism that contributes to the reduction in tumor volume observed in many preclinical studies.

Suppression of Tumor Angiogenesis Mechanisms in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Rapamycin has demonstrated significant anti-angiogenic properties in preclinical models. One of the primary mechanisms is the downregulation of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. In glioma models, rapamycin treatment resulted in diminished production of VEGF.

In a melanoma xenograft model, rapamycin was found to suppress both angiogenesis and lymphangiogenesis (the formation of lymphatic vessels). researchgate.net This was achieved by downregulating the expression of VEGF-A and its receptor VEGFR-2, as well as VEGF-C and its receptor VEGFR-3. researchgate.net By inhibiting the mTOR signaling pathway, rapamycin effectively disrupts the communication between tumor cells and the surrounding endothelial cells, thereby impeding the development of a vascular network to support the tumor. researchgate.net

Mechanisms in Specific Preclinical Cancer Models (e.g., melanoma, breast cancer, glioblastoma)

The antitumor mechanisms of rapamycin have been investigated in various specific cancer types, revealing both common and distinct effects.

Melanoma: In preclinical murine melanoma models (B16-F10 cells), rapamycin has been shown to reduce cell viability both in vitro and in vivo. nih.gov Its mechanisms of action include the induction of apoptosis, characterized by changes in Bcl-2 family proteins and caspase activation, and the triggering of autophagy. nih.gov Furthermore, rapamycin inhibits the mTOR/p70-S6k signaling pathway and suppresses angiogenesis and lymphangiogenesis by downregulating the VEGF-A/VEGFR-2 and VEGF-C/VEGFR-3 axes. nih.govresearchgate.net

Breast Cancer: In preclinical models of breast cancer, particularly those with an activated PI3K/Akt pathway or ErbB2 (HER2) overexpression, rapamycin has shown significant efficacy. In a transgenic mouse model of ErbB2-dependent breast cancer, rapamycin inhibited tumor growth by arresting cell proliferation and inducing apoptosis. It also reduced the expression of key pro-tumorigenic proteins like ErbB3. Studies have also shown that rapamycin can enhance the sensitivity of ER-positive breast cancer cells to tamoxifen.

Glioblastoma: Preclinical studies in glioblastoma (GBM) have demonstrated that rapamycin can inhibit cell growth in both primary cell cultures from GBM patients and in GBM cell lines (U87Mg). In xenograft models, rapamycin treatment has led to a significant reduction in tumor volume. However, the response can be varied, and some studies suggest that mTORC2 activation can contribute to resistance. The antitumor effect in glioblastoma models is associated with the inhibition of cell proliferation and, in some cases, the downregulation of VEGF.

Cancer ModelKey Mechanistic Findings in Preclinical Studies
MelanomaInduction of apoptosis and autophagy; Suppression of angiogenesis and lymphangiogenesis via downregulation of VEGF-A/VEGFR-2 and VEGF-C/VEGFR-3. nih.govresearchgate.net
Breast Cancer (ErbB2-positive)Inhibition of tumor cell proliferation; Induction of regional apoptosis; Reduced expression of pro-tumorigenic proteins like ErbB3.
GlioblastomaInhibition of cell growth in primary cultures and cell lines; Reduction of tumor volume in xenograft models; Downregulation of VEGF.

Cancer Prevention Mechanisms in Murine Models

Rapamycin has demonstrated robust and reproducible cancer-preventive effects in dozens of murine models. nih.gov The primary mechanism is not necessarily killing cancer cells but rather slowing down cell proliferation and tumor progression, thereby delaying the onset of cancer. nih.gov This has been observed in models of carcinogen-induced cancer, in genetically cancer-prone mice, and in normal aging mice. nih.gov

Two main models for rapamycin's cancer-preventive effects have been proposed:

Direct Anticancer Effect: Rapamycin directly targets and suppresses the proliferation of pre-cancerous cells. rapamycintherapy.com

Indirect Anti-aging Effect: As cancer is an age-related disease, by slowing the aging process, rapamycin indirectly delays the development of cancer. rapamycintherapy.comoncotarget.com This may involve mechanisms such as reversing the pro-tumorigenic effects of a senescent stroma. nih.gov

In a study on tobacco carcinogen-induced lung tumors in mice, rapamycin treatment initiated after carcinogen exposure decreased tumor multiplicity by 90% and reduced the size of the tumors that did form. rapamycintherapy.com

Neurodegenerative Diseases: Neuroprotective Mechanisms in Preclinical Models

The neuroprotective effects of rapamycin have been investigated in various preclinical models of neurodegenerative diseases, with mechanistic insights pointing towards the modulation of protein aggregation and cellular stress pathways.

A primary mechanism underlying rapamycin's neuroprotective effects is the induction of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In many neurodegenerative diseases, the accumulation of toxic protein aggregates is a key pathological feature. By inhibiting mTOR, rapamycin enhances autophagy, which can help clear these harmful protein aggregates. researchgate.netnih.gov

In mouse models of Alzheimer's disease , treatment with rapamycin has been shown to reduce the brain levels and aggregation of both amyloid-beta (Aβ) and tau proteins, which are hallmarks of the disease. nih.gov This is often accompanied by a rescue of cognitive deficits. nih.gov

In a mouse model of Parkinson's disease , rapamycin treatment restored the clearance of autophagosomes and reduced the death of dopaminergic neurons in the substantia nigra. nih.gov Interestingly, some research suggests that rapamycin's neuroprotective effects in Parkinson's models may be mediated through the inhibition of FKBP12 rather than mTORC1. nih.gov

In preclinical models of Huntington's disease , the mutant huntingtin protein can be cleared through autophagy. nih.gov Treatment with a rapamycin ester in mouse models of Huntington's led to reduced mTOR activity, improved motor function, and decreased aggregation of the huntingtin protein in the brain. nih.gov

By promoting the clearance of toxic protein aggregates, rapamycin helps to alleviate cellular stress and protect neurons from degeneration.

Neurodegenerative Disease ModelKey Neuroprotective Mechanisms in Preclinical Studies
Alzheimer's DiseaseEnhancement of autophagy leading to reduced aggregation of amyloid-beta and tau proteins; Rescue of cognitive deficits. nih.gov
Parkinson's DiseaseRestoration of autophagosome clearance; Reduction of dopaminergic cell death. nih.gov Some evidence points to FKBP12 inhibition as a key mechanism. nih.gov
Huntington's DiseaseIncreased autophagic clearance of mutant huntingtin protein; Improved motor function. nih.gov

Autophagy Enhancement and Protein Aggregate Clearance (e.g., alpha-synuclein, mutant huntingtin, tauopathies, amyloid oligomers)

Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR) pathway, has demonstrated significant efficacy in preclinical models by enhancing autophagy, a cellular process critical for the degradation and clearance of misfolded and aggregated proteins. This mechanism is particularly relevant in neurodegenerative diseases characterized by the accumulation of such protein aggregates.

In models of Huntington's disease, rapamycin has been shown to reduce the aggregation of mutant huntingtin (mHTT). nih.govnih.gov Studies in Drosophila have demonstrated that rapamycin treatment decreases the aggregation of mutant huntingtin-polyglutamine (Htt-PQ) in the brain and ameliorates associated locomotor deficits. nih.govnih.gov The therapeutic potential of rapamycin is linked to its ability to induce autophagy, which facilitates the clearance of aggregate-prone proteins. deepdyve.com

Similarly, in preclinical models of Parkinson's disease and other synucleinopathies, rapamycin has been observed to reduce the burden of α-synuclein aggregates. mdsabstracts.org In a mouse model of Multiple System Atrophy (MSA), rapamycin treatment significantly lowered the amount of α-synuclein aggregates in the substantia nigra pars compacta (SNpc). mdsabstracts.org This effect is attributed to the enhancement of autophagic clearance of α-synuclein. mdsabstracts.org Further studies in mouse models of Parkinson's disease showed that rapamycin treatment decreased α-synuclein immunoreactivity while increasing levels of the autophagy marker LC3, suggesting an upregulation of the autophagic process. nih.gov

In the context of Alzheimer's disease models, rapamycin has shown the ability to address pathologies related to both tau and amyloid-β (Aβ). It can reduce the accumulation of hyperphosphorylated tau, a key component of neurofibrillary tangles, by enhancing its clearance through autophagy. dovepress.comnih.gov Prophylactic administration of rapamycin in 3xTg-AD mice was found to significantly reduce both amyloid plaques and tau tangles. nih.gov The clearance of soluble oligomeric Aβ is also promoted by rapamycin-induced autophagy, which helps to correct the imbalance between Aβ generation and clearance seen in Alzheimer's disease. dovepress.com However, the timing of intervention appears crucial, as rapamycin was effective when administered early in the disease progression but had no effect on established plaques and tangles. nih.gov

Table 1: Preclinical Effects of Rapamycin on Protein Aggregate Clearance

Disease Model Protein Aggregate Key Findings Reference(s)
Huntington's Disease (Drosophila) Mutant Huntingtin (Htt-PQ72) Reduced age-dependent aggregation in the brain; improved locomotor performance. nih.govnih.gov
Multiple System Atrophy (Mouse) α-synuclein Significantly reduced α-synuclein aggregates in the substantia nigra. mdsabstracts.org
Parkinson's Disease (Mouse) α-synuclein Decreased α-synuclein immunoreactivity and increased LC3 (autophagy marker). nih.gov
Alzheimer's Disease (3xTg-AD Mouse) Amyloid-β and Tau Prophylactic treatment reduced plaques and tangles; enhanced clearance of hyperphosphorylated tau. dovepress.comnih.gov
Alzheimer's Disease (J20 Mouse) Amyloid-β Reduced amyloid accumulation when administered after plaque deposition had begun. nih.gov

Restoration of Synaptic Plasticity Mechanisms in Models

The mTOR signaling pathway is a critical regulator of protein synthesis, which is essential for synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.org Preclinical studies suggest that by modulating this pathway, rapamycin can ameliorate cognitive deficits and restore synaptic function in various disease models.

In aged rats that underwent surgery, a model known to induce cognitive dysfunction, rapamycin treatment was found to alleviate these deficits. nih.gov The mechanism involved the restoration of suppressed autophagy and improvement in the structure and function of the hippocampal SNARE complex, which is crucial for neurotransmitter release. nih.gov

In mouse models of Alzheimer's disease, rapamycin has been shown to improve learning and memory. dovepress.com This cognitive enhancement is linked not only to the reduction of Aβ and tau pathology but also to direct effects on synaptic function. dovepress.com By inhibiting the hyperactive mTOR pathway often seen in AD models, rapamycin can help maintain protein homeostasis, which is vital for normal neural plasticity. wikipedia.org

Furthermore, in a mouse model of traumatic brain injury (TBI), rapamycin treatment attenuated mossy fiber sprouting and the subsequent increased recurrent excitation of dentate granule cells, a form of aberrant synaptic reorganization that can contribute to post-traumatic epilepsy. uky.edu This suggests that rapamycin can modulate injury-induced changes in synaptic circuitry.

Improvement of Neurovascular Coupling and Blood-Brain Barrier Integrity in Models

The integrity of the blood-brain barrier (BBB) and the proper functioning of neurovascular coupling—the process that links neuronal activity to local changes in cerebral blood flow—are critical for brain health. Both are known to be compromised in several neurological disorders. Preclinical studies have identified rapamycin as a potential agent to restore these functions.

In mouse models of Alzheimer's disease (hAPP(J20)) and vascular cognitive impairment (LDLR−/−), treatment with rapamycin was shown to abrogate BBB breakdown. physiology.org In vitro studies using a BBB model suggest that mTOR attenuation preserves barrier integrity by upregulating tight junction proteins and downregulating the activity of matrix metalloproteinase-9. physiology.org Chronic rapamycin administration can restore brain vascular integrity and function, in part through the activation of nitric oxide synthase (eNOS). jneurosci.org

Rapamycin has also been shown to correct deficits in neurovascular coupling in Alzheimer's disease models. nih.gov In hAPP(J20) mice, rapamycin treatment for two months restored impaired eNOS-dependent contributions to neurovascular coupling. jneurosci.org Similarly, in a lipopolysaccharide (LPS)-induced inflammaging model in rats, rapamycin restored relative cerebral blood flow levels. nih.gov These findings indicate that mTOR activity is a critical mediator of cerebrovascular dysfunction and that its inhibition by rapamycin can be beneficial. physiology.orgjneurosci.org

Table 2: Effects of Rapamycin on Neurovascular Functions in Preclinical Models

Model Key Outcome Mechanism Reference(s)
Alzheimer's Disease (hAPP(J20)) Abrogated BBB breakdown Upregulation of tight junction proteins; downregulation of MMP-9. physiology.org
Vascular Cognitive Impairment (LDLR−/−) Prevented BBB breakdown mTOR inhibition preserves barrier integrity. physiology.org
Alzheimer's Disease (hAPP(J20)) Corrected neurovascular coupling deficits Restored eNOS-dependent vascular function. nih.govjneurosci.org
Inflammaging (LPS-induced, Rat) Restored relative cerebral blood flow Neuroprotective properties against neuroinflammation. nih.gov

Modulation of Neuroinflammation (e.g., microglial activation)

Neuroinflammation, often characterized by the activation of microglia, is a key component in the pathophysiology of many neurological diseases. Rapamycin has demonstrated anti-neuroinflammatory effects in several preclinical models by modulating microglial activity.

In a mouse model of traumatic brain injury, rapamycin administration was associated with decreased levels of activated microglia at the peri-injury site. nih.gov This reduction in microglial activation was accompanied by a decrease in the production of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Similarly, in a model of spinal cord injury, rapamycin was found to suppress microglial activation. nih.gov

Studies using in vitro models of human microglia have shown that rapamycin can have complex immunomodulatory effects. While it can reduce the production of reactive oxygen species, it has also been observed to increase the expression and release of the pro-inflammatory cytokine IL-6 in certain contexts. researchgate.nettu-dortmund.de In a model of trained immunity, where microglia are primed to have an exaggerated inflammatory response, rapamycin was able to inhibit this pro-inflammatory memory-like response by targeting the mTOR/HIF-1α signaling pathway. frontiersin.org These findings suggest that rapamycin's role in neuroinflammation is modulatory, capable of suppressing key aspects of detrimental microglial activation. nih.govfrontiersin.org

Kidney Diseases: Renal Protective Mechanisms in Preclinical Models

Reduction of Glomerular Hypertrophy

Glomerular hypertrophy, an enlargement of the glomeruli, is an early feature of several kidney diseases, including diabetic nephropathy, and is associated with the progression of renal damage. The mTOR pathway is a key regulator of cell growth and is implicated in this process.

In a rat model of renal mass reduction, which leads to compensatory hypertrophy, early administration of rapamycin (sirolimus) was shown to prevent glomerular enlargement. nih.gov This prevention of glomerular hypertrophy was strongly associated with a stabilization of proteinuria, indicating a protective effect on glomerular structure and function. nih.gov Similarly, in a mouse model of early diabetes, rapamycin treatment attenuated renal hypertrophy. scilit.com These studies highlight the role of mTOR inhibition in controlling the pathological cell growth that characterizes glomerular hypertrophy. nih.gov

Attenuation of Renal Parenchymal Inflammation and Fibrosis

Renal fibrosis, the excessive accumulation of extracellular matrix, is the final common pathway for most chronic kidney diseases (CKD), leading to loss of kidney function. nih.gov Inflammation in the renal parenchyma is a major driver of this fibrotic process. Preclinical studies have shown that rapamycin can effectively ameliorate both inflammation and fibrosis. nih.gov

In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), administration of rapamycin significantly reduced interstitial fibrosis. nih.govnih.gov The mechanism involves the inhibition of mTOR signaling in key pro-fibrotic cell types, namely interstitial macrophages and myofibroblasts. nih.gov By suppressing mTOR, rapamycin decreased inflammatory responses and the activation of myofibroblasts, which are the primary cells responsible for collagen deposition. nih.gov Isolated macrophages from rapamycin-treated fibrotic kidneys showed less inflammatory activity. nih.gov Furthermore, rapamycin treatment was shown to reduce the proliferation of cells in the tubulointerstitium of obstructed kidneys. nih.gov These findings clarify that rapamycin can ameliorate the progression of renal fibrosis by directly targeting the inflammatory and fibrotic cellular machinery within the kidney. nih.gov

Table of Compounds

Compound Name
Rapamycin (Sirolimus)
alpha-synuclein
mutant huntingtin
tau
amyloid oligomers
IL-1β
TNF-α

Impact on Cystic Disease Progression in Polycystic Kidney Models (e.g., ADPKD)

Rapamycin, also known as Sirolimus, has demonstrated significant efficacy in various preclinical models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). nih.govnih.gov The therapeutic effect of rapamycin in these models is primarily attributed to its inhibitory action on the mammalian target of rapamycin (mTOR) signaling pathway, which is found to be aberrantly activated in the epithelial cells lining the cysts in polycystic kidneys. renalfellow.orgnih.gov

In a mouse model with conditional inactivation of the Pkd1 gene, which orthologously represents human ADPKD, treatment with rapamycin led to a marked reduction in cyst growth and preservation of renal function. nih.gov The study further revealed that rapamycin inhibited the proliferation of epithelial cells and increased apoptosis of the cells lining the cysts. nih.gov Similarly, in other rodent models of PKD, rapamycin has been shown to effectively inhibit renal cyst growth, leading to a regression in kidney size and the preservation of renal function. nih.gov

The mechanism underlying these beneficial effects involves the downregulation of the mTORC1 and cell-cycle-associated CDK1/cyclin axis. nih.gov By inhibiting this pathway, rapamycin effectively suppresses the abnormal proliferation of renal epithelial cells, a key driver of cystogenesis in ADPKD. nih.gov While rapamycin did not appear to affect apoptosis in some ADPKD models, its potent anti-proliferative effect was consistently observed. nih.gov

These preclinical findings provided a strong rationale for investigating mTOR inhibitors as a potential therapeutic strategy for ADPKD in humans. nih.govnih.gov

Renal Cell Proliferation Inhibition

The inhibitory effect of rapamycin on cell proliferation extends to renal cancer cells, where the mTOR pathway is also frequently overactivated. nih.govhopkinsmedicine.org In preclinical studies, mTOR inhibitors have been shown to exert their anticancer effects in part by inducing a cell cycle arrest at the G1-S transition phase in renal cell carcinoma (RCC) cell lines. nih.gov

This cell cycle blockage is associated with a decreased expression of cyclin D1 and an upregulation of p27Kip1. nih.gov The mTORC1 complex, when active, promotes cell growth and proliferation by controlling protein, lipid, and nucleotide synthesis. nih.gov Rapamycin's allosteric inhibition of mTORC1 leads to a reduction in cell proliferation, providing a clear anti-cancer benefit in preclinical models of RCC. nih.gov

Genetic alterations in the components of the mTOR signaling pathway are common in RCC, underscoring the pathway's importance in the development of this type of cancer. nih.gov For instance, a significant percentage of clear cell RCC and chromophobe RCC exhibit genetic modifications that lead to the overactivation of the PI3K/AKT/mTOR signaling pathway. nih.gov In RCC xenografts, mTOR inhibitors have been demonstrated to effectively reduce cancer cell proliferation. nih.gov

Cardiovascular System: Preclinical Protective Mechanisms

Inhibition of Atheromatous Plaque Development in Animal Models

Preclinical studies in various animal models have provided compelling evidence for the anti-atherosclerotic effects of rapamycin. nih.govresearchgate.net In these models, rapamycin has been shown to decrease the burden of atherosclerotic plaques and enhance their stability. nih.govnih.gov The latter is characterized by an increase in the fibrous cap content, a decrease in the necrotic core, and reduced inflammation within the plaque. nih.gov

In a rabbit model of vulnerable plaques, oral administration of rapamycin led to a significant increase in the thickness of the fibrous caps (B75204) and a decrease in the plaque vulnerability index. nih.gov This was achieved without adversely affecting serum lipid levels. nih.gov Furthermore, rapamycin treatment was associated with a decrease in macrophages and an increase in smooth muscle cells within the fibrous cap, contributing to plaque stabilization. nih.gov

The mechanisms underlying rapamycin's anti-atherosclerotic effects are multifaceted and include anti-inflammatory actions, modulation of lipid metabolism, and effects on apoptosis and autophagy. nih.gov Rapamycin has been shown to inhibit monocyte chemotaxis and attenuate the progression of atherosclerotic plaques in apolipoprotein E knockout (apoE−/−) mice. nih.gov By restoring impaired autophagy in macrophages, rapamycin can lead to their selective clearance, increased cholesterol efflux, and a reduction of apoptotic cells within the plaques, thereby stabilizing them. researchgate.net

Preclinical Studies of Rapamycin in Atherosclerosis Animal Models
Animal ModelKey FindingsReference
ApoE knockout miceDecreased plaque burden. nih.gov
LDLR-deficient miceReduced development of atherosclerotic plaques. nih.gov
Rabbits on a high-cholesterol dietEnhanced plaque stability, increased fibrous cap thickness, and attenuated inflammation. nih.gov

Mechanisms of Restenosis Inhibition (cellular and molecular)

Rapamycin is a potent inhibitor of in-stent restenosis, the re-narrowing of a blood vessel after stenting. oup.com This effect is primarily due to its ability to block the proliferation of vascular smooth muscle cells (VSMCs), a key event in the formation of neointima, the main cause of restenosis. oup.comnih.gov

At the molecular level, rapamycin, after binding to the intracellular protein FKBP12, inhibits mTOR. oup.com The inhibition of mTOR leads to the dephosphorylation and activation of the eukaryotic initiation factor 4E–binding protein 1 (4E-BP1), which in turn suppresses the translation of mRNAs that are crucial for cell cycle progression from the G1 to the S phase. oup.com This results in a G1 cell cycle arrest in VSMCs. oup.comnih.gov

Furthermore, rapamycin inhibits the phosphorylation of p70S6K, a kinase regulated by mTOR that is implicated in cell proliferation. oup.comnih.gov The inhibition of p70S6K is a marked effect in rapamycin-arrested VSMCs derived from sites of in-stent restenosis. oup.comnih.gov Interestingly, rapamycin's inhibitory action on VSMC proliferation appears to be independent of the tumor suppressor proteins p53 and the retinoblastoma protein (pRB). oup.comnih.gov

Cellular and Molecular Mechanisms of Rapamycin in Restenosis Inhibition
Cellular/Molecular TargetEffect of RapamycinOutcomeReference
Vascular Smooth Muscle Cells (VSMCs)Inhibition of proliferationReduced neointima formation oup.comnih.gov
mTORInhibitionBlocks downstream signaling for cell proliferation oup.com
p70S6KInhibition of phosphorylationContributes to cell cycle arrest oup.comnih.gov
4E-BP1Activation (dephosphorylation)Suppresses translation of proteins required for cell cycle progression oup.com
Cell CycleArrest at G1 phasePrevents VSMC proliferation oup.comnih.gov

Vascular Anomalies: Mechanistic Insights from Preclinical Studies

Modulation of Vascular and Lymphatic Proliferation (e.g., lymphangioleiomyomatosis (LAM), lymphatic malformations)

Rapamycin has shown promise in preclinical models of vascular and lymphatic anomalies, which are often driven by the overactivation of the PI3K/AKT/mTOR pathway. uclouvain.betaylorfrancis.com In conditions such as lymphangioleiomyomatosis (LAM) and lymphatic malformations, this pathway's dysregulation leads to abnormal proliferation of vascular and lymphatic endothelial cells. taylorfrancis.comnih.gov

In a mouse model of pulmonary lymphangiectasia, rapamycin was effective in reversing the established abnormal lymphatic growth. nih.gov It achieved this by suppressing VEGF-C–driven mTOR phosphorylation and the subsequent sprouting and proliferation of lymphatic endothelial cells. nih.gov Notably, rapamycin also potently suppressed the expression of Prox1 and VEGFR-3, key regulators of lymphatic development. nih.gov

For venous malformations, which are often caused by activating mutations in the endothelial cell tyrosine kinase receptor TIE2, preclinical studies have demonstrated the efficacy of rapamycin. nih.govjci.org In a murine model where human umbilical vein endothelial cells (HUVECs) expressing a VM-causing TIE2 mutation were injected, rapamycin prevented the growth of the resulting venous malformations. nih.govjci.org This effect was attributed to the reduction of mutant TIE2-induced AKT signaling. nih.govjci.org

These preclinical findings have paved the way for the clinical use of rapamycin in the treatment of various vascular and lymphatic anomalies. uclouvain.beclinicaltrials.gov

Impact on PI3K/AKT/mTOR Pathway in Proliferative Vascular Tumors

Preclinical investigations have firmly established that the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central driver in the pathogenesis of proliferative vascular tumors. semanticscholar.orgresearchgate.net This pathway, a crucial regulator of cellular processes like growth, proliferation, and angiogenesis, is frequently hyperactivated in various vascular anomalies, including both benign and malignant tumors. researchgate.netsemanticscholar.orgmedicaljournals.se Rapamycin (also known as Sirolimus) exerts its therapeutic effects by directly targeting this cascade, offering significant mechanistic insights into the control of these vascular lesions. frontiersin.org

Rapamycin's primary mechanism of action is the allosteric inhibition of the mTOR kinase, specifically within the multi-protein complex known as mTOR Complex 1 (mTORC1). nih.govplos.org By forming a complex with the intracellular receptor FKBP12, Rapamycin binds to mTORC1 and disrupts its ability to phosphorylate key downstream effectors that are critical for cell growth and proliferation. nih.gov Preclinical studies in various vascular tumor models have demonstrated that this inhibition leads to a cascade of anti-proliferative and anti-angiogenic effects.

Research using models of infantile hemangioma (IH), a common benign vascular tumor of childhood, has shown that these lesions exhibit elevated activation of the mTOR pathway. facialsurgerycenter.comnih.gov In hemangioma-derived stem cells (HemSCs), Rapamycin was found to inhibit proliferation and reduce the cells' self-renewal capacity and vasculogenic potential. nih.gov Mechanistically, this was linked to a dose-dependent decrease in the phosphorylation of the primary mTORC1 targets: p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net The dephosphorylation of 4E-BP1 restores its ability to bind and inhibit the translation initiation factor eIF4E, thereby halting the synthesis of proteins required for cell cycle progression. Similarly, the inhibition of S6K activation disrupts ribosome biogenesis and protein synthesis.

Further studies have corroborated these findings across different vascular tumor types. In both benign infantile hemangiomas and malignant angiosarcomas, tumor cells show increased activation of S6K and its substrate, the ribosomal protein S6. facialsurgerycenter.comresearchgate.net Treatment with Rapamycin effectively reduces the phosphorylation of these proteins, leading to diminished tumor cell proliferation and migration in vitro and reduced tumor growth in animal models. researchgate.netnih.gov

Interestingly, while Rapamycin is considered a specific inhibitor of mTORC1, some preclinical evidence suggests it can also impact mTOR Complex 2 (mTORC2), particularly with prolonged exposure. researchgate.netnih.gov mTORC2 is a key activator of AKT, phosphorylating it at the Serine 473 site. plos.org In some vascular tumor cell models, long-term Rapamycin treatment resulted in the hypoactivation of phospho-AKT at this site, indicating a partial inhibition of mTORC2 activity. researchgate.netnih.gov This effect is significant as it prevents the full activation of AKT, a central node in the pathway responsible for promoting cell survival and proliferation, thereby amplifying the inhibitory effect of Rapamycin on the entire signaling axis. nih.gov

The table below summarizes the key molecular effects of Rapamycin observed in preclinical models of proliferative vascular tumors.

Table 1: Key Molecular Targets of Rapamycin in the PI3K/AKT/mTOR Pathway in Vascular Tumor Models

Target ProteinPreclinical ModelObserved Effect of RapamycinReference
mTORC1Angiosarcoma Cells, Hemangioma CellsDirect inhibition researchgate.net
Phospho-p70 S6 Kinase (p-S6K)Infantile Hemangioma, Angiosarcoma CellsDecreased phosphorylation (Inhibition) nih.govresearchgate.net
Phospho-S6 Ribosomal Protein (p-S6)Infantile Hemangioma, Angiosarcoma Cells, Mouse EOMA CellsDecreased phosphorylation (Inhibition) facialsurgerycenter.comresearchgate.netnih.gov
Phospho-4E-BP1 (p-4E-BP1)Hemangioma Stem Cells, Angiosarcoma CellsDecreased phosphorylation (Inhibition) nih.govresearchgate.net
Phospho-Akt (Ser473)Mouse EOMA Cells, Angiosarcoma CellsDecreased phosphorylation (Partial/indirect inhibition with prolonged treatment) researchgate.netnih.gov
Phospho-GSK3βMouse EOMA CellsDownregulation (as a downstream kinase of AKT) nih.gov

The molecular changes induced by Rapamycin translate directly into functional, anti-tumor outcomes at the cellular level. Preclinical in vitro studies have consistently demonstrated the potent cytostatic effects of Rapamycin on various vascular tumor cells.

Table 2: Preclinical In Vitro Effects of Rapamycin on Vascular Tumor Cells

Cell Type / ModelObserved Cellular EffectKey Mechanistic FindingReference
Hemangioma Stem Cells (HemSCs)Reduced self-renewal, proliferation, and differentiation potentialInhibition of mTOR signaling cascade (p-4EBP1) nih.gov
Mouse Hemangioma Endothelial Cells (EOMA)Inhibition of proliferation and migrationInhibition of mTORC1 and mTORC2, leading to decreased p-AKT (Ser473) nih.gov
Angiosarcoma Cells (ASM.5)Reduced proliferation and migrationInhibition of mTORC1 and partial inhibition of mTORC2 activities researchgate.net
Immortalized Hemangioma-derived Endothelial Cell (iHemEC)Inhibition of cell viabilitySuppression of the PI3K/AKT/mTOR pathway researchgate.net

Rapamycin in the Context of Aging and Longevity Research: Cellular and Organismal Mechanisms

Lifespan Extension in Model Organisms (e.g., yeast, worms, flies, mice)

Rapamycin (B549165), a macrolide compound, has demonstrated a remarkable ability to extend the lifespan of various model organisms, from unicellular yeast to mammals. This consistent effect across diverse species underscores the conserved nature of the aging process and the central role of the nutrient-sensing mTOR (mechanistic target of rapamycin) pathway.

Initial studies in invertebrates provided the first evidence of rapamycin's geroprotective effects. In the budding yeast Saccharomyces cerevisiae, rapamycin treatment has been shown to extend both replicative and chronological lifespan. nih.gov Similarly, in the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, inhibition of the TOR pathway by rapamycin leads to a significant increase in longevity. nih.govnih.govconsensus.app

The most compelling evidence for rapamycin's anti-aging potential comes from studies in mice. Multiple independent studies have confirmed that rapamycin robustly extends the lifespan of both genetically heterogeneous and inbred mouse strains. consensus.app Notably, rapamycin has been shown to increase median lifespan by up to 26% in mice. researchgate.net A landmark study demonstrated that even when administered late in life, at 600 days of age (equivalent to about 60 human years), rapamycin increased the median and maximal lifespan in both male and female mice. researchgate.nettownsendletter.com This finding was particularly significant as it suggested that interventions to slow aging could be effective even when started in older individuals. The lifespan extension effects of rapamycin have been observed to be dose and sex-dependent in some studies. consensus.app

Table 1: Lifespan Extension by Rapamycin in Model Organisms

Model Organism Lifespan Extension Key Findings Citations
Yeast (S. cerevisiae) Extended replicative and chronological lifespan Demonstrates a conserved mechanism of aging regulation. nih.gov, nih.gov
Worms (C. elegans) Increased lifespan Inhibition of the TOR pathway promotes longevity. nih.gov, consensus.app
Flies (D. melanogaster) Increased lifespan Rapamycin-fed flies showed increased resistance to starvation and paraquat. researchgate.net, nih.gov
Mice (Mus musculus) Up to 26% increase in median lifespan Effective even when administered late in life; effects can be dose and sex-dependent. researchgate.net, consensus.app

The primary mechanism by which rapamycin extends lifespan is through the inhibition of the mTOR protein kinase, specifically the mTORC1 complex. nih.gov mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. nih.govwikipedia.org By inhibiting mTORC1, rapamycin mimics a state of nutrient scarcity, similar to caloric restriction, which is a well-established method for extending lifespan in various organisms. rapashop.net

Several key cellular processes are modulated by rapamycin's inhibition of mTORC1, contributing to its pro-longevity effects:

Autophagy: One of the most critical downstream effects of mTORC1 inhibition is the induction of autophagy. nih.gov Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. townsendletter.com By enhancing autophagy, rapamycin promotes cellular quality control, clearing out dysfunctional components that accumulate with age and contribute to cellular senescence and age-related diseases. nih.gov In C. elegans, autophagy has been shown to be essential for the lifespan extension caused by genetic mTOR inhibition. nih.gov

Protein Synthesis: mTORC1 is a potent activator of protein synthesis. wikipedia.org Rapamycin's inhibition of mTORC1 leads to a general reduction in protein translation. researchgate.net This decrease in protein production can alleviate the burden on the cellular machinery responsible for protein folding and degradation, potentially reducing the accumulation of misfolded proteins, a hallmark of many age-related diseases.

Cellular Senescence: Rapamycin has been shown to suppress cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related pathologies. wikipedia.org By inhibiting mTOR, rapamycin can delay the onset of senescence and reduce the accumulation of senescent cells. scienceopen.com

Mitochondrial Function: Some studies suggest that rapamycin can improve mitochondrial function, which often declines with age. gethealthspan.com This may be linked to the promotion of autophagy (mitophagy) that clears out damaged mitochondria.

Attenuation of Age-Related Decline in Organ Systems (Preclinical)

Cellular senescence, the process where cells cease to divide, is a key driver of aging. biorxiv.org Senescent cells accumulate in tissues with age and secrete a cocktail of inflammatory molecules, contributing to a chronic, low-grade inflammation known as "inflammaging." Rapamycin has been shown to be a "senomorphic" agent, meaning it can mitigate the detrimental effects of cellular senescence. biorxiv.org It has been demonstrated to reduce the number of senescent cells in tissues like the lung and liver in mice. alzdiscovery.org In human T cells, rapamycin can suppress senescence induced by DNA damage. biorxiv.org

The immune system is particularly susceptible to age-related decline, a phenomenon termed immunosenescence. This leads to increased susceptibility to infections and reduced vaccine efficacy in the elderly. Rapamycin has shown promise in rejuvenating the aging immune system. In elderly mice, rapamycin treatment has been found to improve immune function, leading to better responses to influenza vaccination. Low-dose rapamycin has been shown to enhance immune function in elderly humans, reducing the rate of infections. nad.com It appears to achieve this, in part, by reducing the number of senescent immune cells. nad.com

The aging brain undergoes various changes that can lead to cognitive decline. Studies in mice have shown that rapamycin can counteract some of these age-related neurological deficits. Lifelong rapamycin administration has been found to ameliorate age-dependent cognitive deficits in tasks measuring spatial learning and memory in mice. h1.co This cognitive improvement was associated with a reduction in the inflammatory cytokine IL-1β and an enhancement of NMDA receptor signaling, which is crucial for learning and memory. h1.co

In mouse models of Alzheimer's disease, rapamycin has been shown to prevent memory deficits and reduce cognitive decline. nih.gov However, the effects of rapamycin on neurobiology are complex, with some studies reporting mixed results regarding its impact on Alzheimer's-related pathology. alzdiscovery.org

Table 2: Effects of Rapamycin on Age-Related Decline in Preclinical Models

Organ System / Process Key Findings in Preclinical Models Citations
Cellular Senescence Reduces the number of senescent cells in various tissues. Suppresses senescence in human T cells. biorxiv.org, alzdiscovery.org
Immune Function Rejuvenates immune function in elderly mice, improving vaccine response. Enhances immune function in elderly humans. nad.com
Neurobiology Ameliorates age-dependent cognitive deficits in mice. Prevents memory deficits in Alzheimer's disease models. h1.co, nih.gov
Reproductive System Preserves ovarian function and extends fertility in female mice. gethealthspan.com
Stem Cells Reverses stem cell exhaustion in some models. aging-us.com

Female reproductive aging is characterized by a decline in the quantity and quality of oocytes. Recent research suggests that rapamycin may be able to slow this process. In female mice, short-term rapamycin treatment has been shown to increase ovarian lifespan by preserving the ovarian follicle pool and improving oocyte quality. gethealthspan.com This suggests a potential for rapamycin to extend fertility and delay menopause.

Stem cell exhaustion is another hallmark of aging, leading to a reduced regenerative capacity of tissues. nih.gov Rapamycin has been shown to reverse stem cell exhaustion in some models. aging-us.com For instance, in mouse spermatogonial stem cells (SSCs), rapamycin treatment was found to expand the number of undifferentiated germ cells. aging-us.com It is hypothesized that by inhibiting mTORC1, rapamycin helps maintain the balance between stem cell quiescence and proliferation, preventing their premature depletion. aging-us.com

Interplay with Caloric Restriction Mimetics

Caloric restriction (CR), a reduction in calorie intake without malnutrition, is one of the most robust and reproducible interventions for extending lifespan and healthspan in a wide range of organisms. researchgate.net The molecular mechanisms underlying the benefits of CR are complex, but a key component is the downregulation of the mTOR signaling pathway. nih.gov

Because rapamycin directly inhibits mTOR, it is often considered a "caloric restriction mimetic." fightaging.org This means that it can replicate many of the beneficial effects of CR without the need for dietary modification. nih.gov Both CR and rapamycin have been shown to increase autophagy, reduce inflammation, and lower oxidative stress. rapashop.net

While there is significant overlap in their mechanisms, rapamycin and CR are not entirely redundant. Studies in aging skeletal muscle have shown that rapamycin and CR can have distinct and even additive beneficial effects. nih.gov This suggests that they may act through partially different pathways to slow the aging process. For example, while CR's benefits may be more pronounced when initiated early in life, rapamycin has been shown to be effective even when started in old age. gethealthspan.com This opens up the possibility of combining these interventions to achieve even greater anti-aging effects. nih.gov

Immunomodulatory Mechanisms of Rapamycin

Inhibition of Lymphocyte Proliferation

A fundamental aspect of Rapamycin's immunosuppressive effect is its capacity to halt the proliferation of lymphocytes, which are the key mediators of the adaptive immune response. nih.gov The compound effectively blocks the activation and subsequent clonal expansion of both T and B lymphocytes following antigenic stimulation. nih.govnih.gov This anti-proliferative action is comprehensive, affecting lymphocyte activation through multiple pathways, including those that are resistant to other immunosuppressive agents like FK-506. nih.govstemcell.com

The cytokine Interleukin-2 (IL-2) is a potent stimulus for the proliferation of T lymphocytes. Following activation, T cells upregulate high-affinity IL-2 receptors and secrete IL-2, creating a feedback loop that drives their expansion. Rapamycin (B549165) disrupts this critical process by interfering with the signal transduction cascade that originates from the IL-2 receptor. droracle.aidroracle.ai

Although Rapamycin does not block the IL-2 receptor directly, it acts on downstream components of its signaling pathway. droracle.ai The binding of IL-2 to its receptor normally leads to the activation of mTOR. droracle.ai Once active, mTOR phosphorylates and activates key downstream targets, including the p70 S6 kinase (p70s6k) and the cyclin-dependent kinase cdk2-cyclin E complex, which are vital for promoting protein synthesis and advancing the cell cycle. nih.gov By inhibiting mTOR, Rapamycin effectively severs this IL-2-dependent signaling chain, preventing the T cell from undergoing the necessary preparations for division and thus arresting its proliferation. nih.govyoutube.com

Key Proteins in IL-2 Receptor Signaling Blocked by RapamycinFunction
mTOR (mechanistic target of rapamycin)A central kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival. wikipedia.org
p70 S6 kinase (p70s6k)An mTOR substrate that, upon activation, phosphorylates the S6 ribosomal protein, promoting the translation of specific mRNAs required for cell growth. nih.gov
cdk2-cyclin E complexA crucial regulator of the G1/S phase transition in the cell cycle. nih.gov

The ultimate consequence of mTOR inhibition by Rapamycin in lymphocytes is a halt in the cell division cycle. nih.gov This arrest occurs specifically at the transition point between the G1 phase and the S phase, preventing the cell from replicating its DNA and proceeding to mitosis. nih.govwikipedia.org

Phase of Cell CycleEffect of RapamycinKey Molecular Events
G1 (Gap 1) PhaseArrests progression into S phase. nih.govwikipedia.orgInhibition of p70s6k, leading to decreased protein synthesis. nih.gov Stabilization of p27, leading to inhibition of cdk2-cyclin E activity. nih.gov
S (Synthesis) PhaseBlocked entry.Prevents initiation of DNA replication.

Modulation of Cytokine-Stimulated Cellular Responses

Rapamycin's immunomodulatory effects are not limited to inhibiting proliferation; it also alters how immune cells respond to and produce various cytokines. nih.govnih.gov The impact of mTOR inhibition on cytokine networks is complex, with studies revealing that Rapamycin can exert both anti-inflammatory and, paradoxically, pro-inflammatory effects depending on the cellular context and stimulus. nih.gov

For example, in studies involving human microglial cells, Rapamycin was found to significantly increase the expression and release of the pro-inflammatory cytokine Interleukin-6 (IL-6) when the cells were stimulated with a combination of interferon-γ and IL-1β. nih.govexcli.de In other scenarios, short-term exposure to Rapamycin can boost the production of IL-12 and IL-1β in certain types of dendritic cells. mdpi.com In contrast, prolonged treatment with Rapamycin tends to suppress innate immune functions in monocyte-derived dendritic cells and can block the production of antiviral type I interferons in response to Toll-Like Receptor (TLR) stimulation. mdpi.com These findings underscore that the effect of Rapamycin on cytokine responses is highly dependent on the specific immune cell type, the nature of the inflammatory trigger, and the duration of drug exposure. mdpi.comnih.gov

Impact on Immune Cell Development and Function

Rapamycin exerts a significant influence on the development, differentiation, and function of several key immune cell populations, which collectively contributes to its broad immunomodulatory activity. nih.gov

Dendritic Cells (DCs): As critical antigen-presenting cells, DCs are a target of Rapamycin. The drug can hinder the development of both conventional and plasmacytoid DC lineages from hematopoietic progenitors. mdpi.com Furthermore, it can reduce the expression of co-stimulatory molecules on the surface of mature DCs, thereby impairing their capacity to effectively activate naive T cells. mdpi.com The precise effects can differ based on the DC subset and the timing of Rapamycin exposure. mdpi.com

Regulatory T cells (Tregs): One of the most significant effects of Rapamycin is its ability to favor the expansion and function of regulatory T cells (specifically CD4+, CD25+, FoxP3+ Tregs). mdpi.comresearchgate.net These cells are essential for maintaining self-tolerance and suppressing excessive immune responses. By inhibiting the proliferation of conventional effector T cells more potently than that of Tregs, Rapamycin effectively shifts the immunological balance toward a state of tolerance. researchgate.net

Memory T cells: Rapamycin has been shown to influence the formation of immunological memory. In the context of CD8+ T cells, Rapamycin treatment during the initial immune response can increase the number of memory precursor cells, potentially enhancing long-term immunity. researchgate.net

γδ T cells: Research has also uncovered a stimulatory role for Rapamycin on a subset of innate-like lymphocytes known as γδ T cells. nih.gov In preclinical models, Rapamycin was found to boost the activation and perforin-dependent anti-tumor cytotoxicity of these cells against skin cancer. nih.gov

Emerging Research Areas and Advanced Methodologies in Rapamycin Studies

Development of Rapamycin (B549165) Analogues (Rapalogs) and Next-Generation Inhibitors

The quest to refine the therapeutic profile of rapamycin has led to the development of several analogues, known as rapalogs, and entirely new classes of mTOR inhibitors. These efforts aim to improve upon the pharmacokinetic properties of rapamycin and to overcome the limitations observed with first-generation compounds.

First-Generation Rapalogs (e.g., Everolimus (B549166), Temsirolimus): Mechanistic Comparisons

Everolimus and Temsirolimus (B1684623) represent the first wave of rapamycin analogues developed to enhance clinical utility. Both are derivatives of sirolimus and share its core mechanism of action: they form a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival.

Despite their shared mechanism, everolimus and temsirolimus exhibit distinct pharmacological properties. Temsirolimus is a prodrug of sirolimus, while everolimus is a distinct derivative. These structural differences influence their solubility, bioavailability, and metabolic profiles. For instance, everolimus generally has greater oral bioavailability compared to sirolimus. researchgate.net Temsirolimus, on the other hand, is often administered intravenously. researchgate.net

At a molecular level, while both primarily target mTORC1, there can be subtle differences in their downstream effects and clinical efficacy in specific cancer types. These differences have led to their distinct approvals and applications in clinical practice.

FeatureEverolimusTemsirolimus
Type Rapamycin AnalogueProdrug of Rapamycin
Primary Target mTORC1mTORC1
Mechanism Allosteric inhibition via FKBP12 bindingAllosteric inhibition via FKBP12 binding
Administration OralIntravenous
Bioavailability Generally higher than sirolimusN/A (IV administration)

Second-Generation mTOR Inhibitors (ATP-competitive inhibitors): Dual mTORC1/mTORC2 Inhibition Mechanisms

A significant limitation of first-generation rapalogs is their incomplete inhibition of mTOR signaling. Rapalogs primarily target mTORC1, leaving mTOR Complex 2 (mTORC2) largely unaffected, at least with acute exposure. jci.orgnih.gov This partial inhibition can lead to the activation of feedback loops, most notably the PI3K/AKT pathway, which can promote cell survival and contribute to drug resistance.

To address this, second-generation mTOR inhibitors were developed. These molecules, often referred to as mTOR kinase inhibitors (TORKinibs), are ATP-competitive inhibitors. nih.gov They directly target the ATP-binding site within the kinase domain of mTOR. nih.gov Because both mTORC1 and mTORC2 utilize this same kinase domain, these inhibitors effectively block the activity of both complexes. nih.gov

The dual inhibition of mTORC1 and mTORC2 offers a more comprehensive blockade of the mTOR pathway. By inhibiting mTORC2, these second-generation compounds prevent the phosphorylation and full activation of AKT, a key downstream effector, thereby circumventing the feedback activation of the PI3K/AKT survival pathway seen with rapalogs. nih.govresearchgate.net This dual-inhibition mechanism has demonstrated more potent anti-proliferative and pro-apoptotic effects in preclinical models compared to first-generation rapalogs. nih.gov

mTOR/PI3K Dual Inhibitors: Combined Pathway Blockade Mechanisms

Recognizing the intimate crosstalk and feedback loops between the mTOR and PI3K pathways, researchers have developed a class of drugs that simultaneously inhibit both kinases. The rationale for this dual-targeting approach is strong; inhibiting mTORC1 with a rapalog can lead to the feedback activation of PI3K, mitigating the therapeutic effect. researchgate.net

mTOR/PI3K dual inhibitors are designed to bind to the ATP-binding sites of both PI3K and mTOR kinases, as these sites share significant structural homology. nih.gov This combined blockade offers a powerful strategy to shut down the entire PI3K/AKT/mTOR signaling axis. By inhibiting PI3K, these drugs prevent the activation of AKT, while the concurrent inhibition of mTORC1 and mTORC2 blocks downstream signaling and prevents feedback activation. nih.gov

This comprehensive pathway inhibition has been shown to be more effective than targeting either kinase alone in preclinical studies, leading to enhanced tumor growth inhibition and apoptosis. nih.govresearchgate.net

Inhibitor ClassPrimary Target(s)Mechanism of ActionKey Advantage over Rapalogs
First-Generation Rapalogs mTORC1Allosteric inhibitionImproved pharmacokinetics
Second-Generation mTOR Inhibitors mTORC1 and mTORC2ATP-competitive inhibitionOvercomes feedback activation of AKT
mTOR/PI3K Dual Inhibitors mTORC1, mTORC2, and PI3KATP-competitive inhibitionComprehensive pathway blockade

Mechanisms of Resistance to Rapamycin and Rapalogs

Despite the initial effectiveness of rapamycin and its analogues in certain contexts, the development of resistance, both intrinsic and acquired, remains a significant clinical challenge. Understanding the molecular underpinnings of this resistance is crucial for developing strategies to overcome it.

Acquired Resistance Mechanisms

Acquired resistance develops in cells that are initially sensitive to rapamycin after a period of treatment. The mechanisms underlying acquired resistance can be complex and varied:

Mutations in the mTOR Pathway: Although relatively rare in clinical samples of some cancers like renal cell carcinoma, mutations in the MTOR gene itself can confer resistance. plos.orgnih.gov Specifically, mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR can prevent the drug from binding and inhibiting its target. aacrjournals.org Mutations in FKBP12 can also lead to resistance. nih.gov

Persistent mTORC1 Inhibition in the Tumor Microenvironment: Recent research has highlighted the importance of the tumor microenvironment (TME) in acquired resistance. nih.govpnas.org Studies have shown that resistance can develop even with persistent mTORC1 inhibition within the tumor cells themselves. nih.govpnas.org In some cases, mTORC1 activation in the non-tumor cells of the TME is sufficient to confer resistance to the tumor cells. pnas.org

Upregulation of Alternative Survival Pathways: Similar to intrinsic resistance, the long-term activation of alternative survival pathways is a key mechanism of acquired resistance. Chronic exposure to rapalogs can lead to sustained activation of the PI3K/AKT and MAPK/ERK pathways, allowing cancer cells to bypass the mTORC1 blockade.

Changes in Protein Expression: Acquired resistance can also be associated with changes in the expression levels of key proteins in the mTOR pathway. For example, decreased expression of 4E-BP1 or increased expression of eIF4E can emerge during treatment, leading to a loss of rapamycin's inhibitory effect on protein synthesis. researchgate.net

Feedback Activation of Signaling Pathways (e.g., Akt phosphorylation by mTORC2)

The inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1) by rapamycin can paradoxically lead to the activation of pro-survival signaling pathways, a phenomenon that represents a significant area of mechanistic study. A primary example of this is the feedback activation of Akt (also known as Protein Kinase B or PKB). Rapamycin, by binding to FKBP12, allosterically inhibits mTORC1, which is responsible for phosphorylating key substrates like p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. plos.org

A well-established negative feedback loop exists where S6K, once activated by mTORC1, phosphorylates insulin (B600854) receptor substrate-1 (IRS-1). aacrjournals.org This phosphorylation leads to the degradation of IRS-1, thereby dampening the upstream signaling from insulin and insulin-like growth factor (IGF) receptors to phosphatidylinositol-3 kinase (PI3K) and Akt. aacrjournals.orgnih.gov

When rapamycin inhibits mTORC1, this S6K-mediated negative feedback is relieved. aacrjournals.org The resulting stabilization of IRS-1 allows for sustained signaling through the PI3K pathway, leading to the activation of mTOR Complex 2 (mTORC2). nih.gov mTORC2, which is generally considered insensitive to acute rapamycin treatment, is the primary kinase responsible for phosphorylating Akt at its serine 473 (Ser473) residue, a critical step for its full activation. plos.orgresearchgate.net This feedback-driven phosphorylation of Akt at Ser473 has been observed in various cancer cell lines, including those from pancreatic and lung cancer, following treatment with rapamycin or its analogs (rapalogs) like everolimus. plos.orgaacrjournals.org This activation of Akt, a key mediator of cell survival and proliferation, may attenuate the therapeutic effects of rapamycin. nih.gov

This complex feedback mechanism has prompted the development of second-generation mTOR inhibitors, known as mTOR kinase inhibitors (mTOR-KIs), which target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2. nih.gov Unlike rapamycin, these inhibitors directly block mTORC2 and prevent the feedback phosphorylation of Akt at Ser473. plos.org However, even with mTOR-KIs, a biphasic effect on Akt signaling has been reported, where an initial inhibition is followed by a later reactivation of Akt phosphorylation at the threonine 308 (Thr308) residue, driven by relief of other feedback mechanisms on receptor tyrosine kinases (RTKs). nih.gov

Table 1: Effect of mTOR Inhibitors on Akt Phosphorylation

Inhibitor Type Target(s) Effect on mTORC1 Activity Effect on S6K Phosphorylation Effect on mTORC2 Activity Consequence for Akt Ser473 Phosphorylation
Rapamycin Allosteric mTORC1 Inhibited Suppressed Unaffected (acutely) Increased (via feedback loop)
mTOR-KIs mTORC1 & mTORC2 Kinase Domain Inhibited Suppressed Inhibited Abrogated/Blocked

This table summarizes the differential effects of rapamycin and mTOR kinase inhibitors (mTOR-KIs) on key signaling components, highlighting the feedback activation of Akt specific to rapamycin.

Advanced In Vitro and In Vivo Model Systems in Rapamycin Research

The study of rapamycin's complex cellular effects has been greatly advanced by the development of sophisticated model systems that more accurately recapitulate human physiology and disease states than traditional two-dimensional (2D) cell cultures.

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids, have become crucial tools in rapamycin research. These models better mimic the in vivo tumor microenvironment, including cellular architecture, cell-cell interactions, and nutrient/drug gradients, which are not captured in conventional 2D monolayer cultures. nih.govnih.gov Studies have shown that the cellular response to rapamycin can differ significantly between 2D and 3D environments. For instance, in some cancer cell lines, 3D-cultured cells exhibit different sensitivity to rapamycin compared to their 2D counterparts, which can be dependent on the drug's mechanism of action and the cell type. researchgate.net The 3D structure can create barriers to drug penetration and establish proliferation gradients, with quiescent cells in the spheroid core often being less sensitive to anti-proliferative agents like rapamycin. nih.govresearchgate.net These models are therefore invaluable for pre-clinical screening and for studying mechanisms of drug resistance, providing a more predictive platform for how a tumor might respond in vivo. nih.gov

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) have been instrumental in elucidating the role of the mTOR pathway and the effects of rapamycin in the context of a whole organism. These models, which involve the mutation, deletion, or overexpression of specific genes, allow researchers to study rapamycin's efficacy in diseases driven by specific genetic alterations. nih.gov For example, GEMMs with mutations in genes like APC, p53, or those overexpressing Her-2/neu have been used to demonstrate rapamycin's ability to increase lifespan by suppressing cancer progression. nih.gov Similarly, GEMMs of accelerated aging, such as those with mutations in the Lmna gene (a model for progeria), have shown that rapamycin can extend survival, potentially by suppressing S6K1 signaling. nih.gov Studies in GEMMs modeling mitochondrial diseases have also shown that rapamycin can extend lifespan, even at low doses, highlighting its therapeutic potential beyond cancer. oup.com These models are critical for understanding the systemic effects of mTOR inhibition and for identifying genetic contexts in which rapamycin may be most effective. nih.govnih.gov

Table 2: Examples of Rapamycin Studies in Genetically Engineered Mouse Models (GEMMs)

GEMM Model Genetic Alteration Disease Modeled Key Finding with Rapamycin Treatment
APCMin/+ Mutation in Apc gene Colorectal Cancer Increased lifespan and reduced intestinal neoplasia. nih.gov
Lmna-/- Deletion of Lmna gene Hutchinson-Gilford Progeria Robustly enhanced survival. nih.govnih.gov
TK2KI/KI Mutation in mitochondrial enzyme thymidine (B127349) kinase 2 Mitochondrial DNA Depletion Syndrome Significantly enhanced survival. nih.govoup.com
3xTg-AD Transgenes for APP, PSEN1, and tau Alzheimer's Disease Rescued cognitive deficits and ameliorated Aβ and tau pathology. nih.gov
db/db Mutation in leptin receptor Obesity and Diabetes Reduced lifespan, highlighting context-dependent effects. nih.gov

This table provides a selection of GEMMs used in rapamycin research, illustrating the breadth of disease areas investigated and the diverse outcomes observed.

Organoid Technology in Research

Organoid technology represents a significant leap forward from 3D cell cultures. Organoids are self-organizing, 3D structures grown from stem cells (either pluripotent or adult stem cells) that can differentiate and recapitulate the architecture and function of a specific organ in vitro. researchgate.netresearchgate.net This technology has been applied to study the effects of rapamycin on development and disease with high fidelity. For example, cerebral organoids have been used to investigate the role of mTOR signaling in human cortical development, revealing that mTOR is required for the correct morphology and migration of specific neural stem cells. nih.gov In disease modeling, organoids derived from patients with genetic disorders like Tuberous Sclerosis Complex (TSC) can be used to study disease pathophysiology and test therapeutic responses to rapamycin. researchgate.net Research using TSC2-deficient angiomyolipoma (AML) organoids has shown that rapamycin-loaded nanoparticles can disrupt specific protein-protein interactions to trigger cell death, providing mechanistic insights that would be difficult to obtain from simpler models. researchgate.net

Studies in Lower Eukaryotes (e.g., yeast, microalgae)

Lower eukaryotes, particularly the budding yeast Saccharomyces cerevisiae, have been foundational models in rapamycin research. The TOR kinase was originally discovered in yeast through genetic screens for rapamycin resistance. nih.govduke.edu Yeast continues to be a powerful tool for dissecting the core conserved components of the TOR signaling pathway. duke.edu Its genetic tractability allows for large-scale screens to identify new components of the pathway and to understand the molecular basis of rapamycin's action. biorxiv.org

More recently, microalgae have emerged as models to study the evolution and function of the TOR pathway. nih.govnih.gov As photosynthetic organisms, they provide a unique context for studying how TOR integrates nutrient and light signals to control cell growth. Studies in microalgae like Chlamydomonas have shown that TOR's role as a central regulator of growth and metabolism is highly conserved. nih.gov Inhibition of TOR by rapamycin in these organisms elicits responses similar to nutrient starvation, such as the accumulation of storage molecules and activation of autophagy, confirming a conserved function from unicellular eukaryotes to humans. nih.gov

Novel Delivery Systems and Formulations for Mechanistic Studies

The physicochemical properties of rapamycin, particularly its poor aqueous solubility and susceptibility to first-pass metabolism, present challenges for its clinical and experimental use. tandfonline.com To overcome these limitations and to enable more precise mechanistic studies, various novel delivery systems have been developed. These advanced formulations aim to improve solubility, enhance bioavailability, control release, and target specific tissues or cell types. tandfonline.commdpi.com

Nanotechnology-based carriers are a major focus of this research. tandfonline.com These include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like rapamycin, improving solubility and altering pharmacokinetic profiles.

Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for sustained release of rapamycin and can be surface-modified with ligands for targeted delivery.

Micelles: Self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly soluble drugs.

Nanocrystals: Pure drug crystals with dimensions in the nanometer range, which increase the surface area for dissolution, thereby enhancing bioavailability. The FDA-approved formulation Rapamune® utilizes nanocrystal technology. tandfonline.com

Albumin-bound Nanoparticles: Leveraging the natural transport properties of albumin to improve drug delivery and reduce clearance.

These novel formulations are not only aimed at improving therapeutic outcomes but are also critical research tools. By enabling targeted delivery, researchers can investigate the cell-type-specific or organ-specific effects of mTOR inhibition, helping to dissect the complex systemic outcomes observed in vivo. For instance, delivering rapamycin specifically to cancer cells versus stromal cells within a tumor microenvironment can help clarify the distinct roles mTOR signaling plays in each cell population. Controlled-release formulations allow for the study of how the duration and level of mTOR inhibition affect cellular feedback loops and long-term adaptation.

Nanoparticle and Liposomal Formulations

The therapeutic application of rapamycin has been historically challenged by its poor water solubility and chemical instability. nih.gov To overcome these limitations, researchers have developed various nanoparticle and liposomal formulations to enhance drug delivery, improve bioavailability, and target specific tissues.

Nanoparticle-Based Formulations:

Nanoparticles serve as versatile carriers for rapamycin, enabling targeted delivery and controlled release. One approach involves the use of albumin-bound nanoparticles, where rapamycin is bound to albumin. mycancergenome.org This formulation facilitates endocytosis of rapamycin by tumor and endothelial cells. mycancergenome.org Solid lipid nanoparticles (SLNs) have also been explored, particularly for brain delivery, with the goal of reducing systemic immunosuppressive effects. mdpi.com

Perfluorocarbon (PFC) nanoparticles loaded with rapamycin have demonstrated the ability to increase the concentration of the drug in tumors compared to the administration of free rapamycin. nih.gov In preclinical models of ovarian tumors, treatment with these nanoparticles led to significant inhibition of tumor growth. nih.gov Furthermore, self-assembled nanodelivery systems, combining rapamycin with other agents like curcumin (B1669340) and a photosensitizer, have been developed for combined photo-chemotherapy in breast cancer models, showing superior tumor inhibition compared to free drugs. mdpi.com In a rat model of aortic aneurysm, poly(ethylene glycol)-shelled nanoparticles were shown to specifically accumulate at the site of the aneurysm, suppressing its formation and inflammation more effectively than rapamycin alone. plos.org

Liposomal Formulations:

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another effective delivery system for rapamycin. nih.govresearchgate.net Both conventional and PEGylated (polyethylene glycol-coated) liposomes have been developed to encapsulate rapamycin. nih.govresearchgate.net PEGylated liposomes generally exhibit greater stability, while conventional liposomes have shown better antiproliferative activity against certain cancer cell lines in some studies. nih.gov The enhanced permeability and retention (EPR) effect in tumors makes PEGylated liposomes a promising system for targeted intravenous delivery to cancer cells. nih.gov

The ethanol (B145695) injection method is a common technique for preparing rapamycin-containing liposomes, with optimization of factors like phospholipid concentration and drug-to-lipid ratio leading to high encapsulation efficiency. spandidos-publications.com Fusogenic pH-sensitive liposomes have also been designed, demonstrating a higher antiproliferative effect on specific cancer cell lines compared to conventional liposomes. tandfonline.com Studies have also explored co-loading liposomes with rapamycin and other therapeutic agents, such as resveratrol, to potentially enhance cytotoxic effects in breast cancer cells. tandfonline.com Research has shown that liposomal delivery can increase the cellular uptake of rapamycin in colorectal cancer cells and enhance tumor accumulation in vivo, leading to improved antitumor efficacy. dovepress.com

Table 1: Examples of Rapamycin Nanoparticle and Liposomal Formulations

Formulation Type Carrier Material Key Findings
Nanoparticle Albumin Permits albumin-mediated endocytosis by tumor and endothelial cells. mycancergenome.org
Nanoparticle Solid Lipid Nanoparticles Designed for brain delivery to avoid systemic exposure. mdpi.com
Nanoparticle Perfluorocarbon (PFC) Significantly inhibited ovarian tumor growth in mice. nih.gov
Nanoparticle Self-Assembled (with Curcumin and IR820) Enhanced inhibitory effect on tumor growth in breast cancer models. mdpi.com
Liposome Conventional and PEGylated Lipids Conventional liposomes showed better antiproliferative activity; PEGylated liposomes had better stability. nih.gov
Liposome Fusogenic pH-Sensitive Lipids Higher antiproliferative effect on MCF-7 cells compared to conventional liposomes. tandfonline.com
Liposome Co-loaded with Resveratrol Prolonged drug-release profile. tandfonline.com
Liposome Ethanol Injection Prepared Increased cellular uptake and tumor accumulation in colorectal cancer models. dovepress.com

Local Drug Delivery Mechanisms

To maximize therapeutic efficacy at a specific site while minimizing systemic exposure and potential side effects, local drug delivery mechanisms for rapamycin are being actively investigated. This approach is particularly relevant for diseases affecting specific organs, such as malignant gliomas in the brain, where the blood-brain barrier can limit the effectiveness of systemically administered drugs. nih.gov

The rationale for local delivery is strengthened by the metabolic interactions of systemically delivered rapamycin, which can be altered by other drugs commonly given to patients, such as enzyme-inducing antiepileptic drugs for brain tumor patients. nih.gov By delivering the drug directly to the target site, these systemic interactions can be bypassed, potentially leading to a more predictable and effective therapeutic outcome. nih.gov

Table 2: Local Delivery System for Rapamycin in Malignant Glioma

Delivery System Application Key Findings
Biodegradable Beads Malignant Glioma (Rat Model) Safe intracranial delivery, prolonged survival with a lower dose compared to systemic administration, and synergistic effect with radiation therapy. nih.gov

Multi-Omics Approaches in Rapamycin Research (e.g., transcriptomics, phosphoproteomics)

Multi-omics approaches have become indispensable tools for obtaining a comprehensive understanding of the molecular mechanisms underlying the effects of rapamycin. By analyzing changes across different biological layers, such as the transcriptome and the phosphoproteome, researchers can elucidate the complex signaling networks regulated by rapamycin and its primary target, mTOR.

Transcriptomics:

Transcriptomic analyses, primarily using RNA-sequencing (RNA-Seq), have been employed to globally characterize the changes in gene expression following rapamycin treatment in various biological systems. These studies have revealed that rapamycin induces significant alterations in the expression of a wide range of genes. For instance, in cytotoxic T lymphocytes (CTLs), rapamycin treatment led to the differential expression of 184 transcripts, with a majority being downregulated. nih.gov Many of these genes were directly implicated in cell death, survival, and migration, suggesting that rapamycin may enhance memory CTL programming by promoting survival. nih.gov

In the context of aging research, transcriptomics has been used to compare the effects of rapamycin and calorie restriction in yeast cells. nih.gov This analysis uncovered distinct and overlapping patterns of gene regulation, providing insights into their unique and shared mechanisms in extending lifespan. nih.gov Furthermore, comprehensive transcriptomic studies in gene-edited cell lines expressing a rapamycin-resistant mTOR mutant have demonstrated that rapamycin regulates transcription almost exclusively through its direct inhibition of mTOR. biorxiv.org In cells with wild-type mTOR, rapamycin altered the expression of thousands of genes, while in cells with the resistant mutant, only a handful of genes were affected. biorxiv.org

Phosphoproteomics:

Phosphoproteomics, which focuses on the global analysis of protein phosphorylation, has been instrumental in mapping the signaling pathways directly regulated by mTOR in response to rapamycin. The mTOR kinase is a central regulator of cell growth and metabolism, and its activity is mediated through the phosphorylation of numerous downstream substrates. nih.govmdpi.com

Using quantitative mass spectrometry, researchers have defined the mTOR-regulated phosphoproteome. nih.govnih.gov These studies have identified a large number of phosphorylation sites that are sensitive to mTOR inhibition by rapamycin. nih.gov This approach has been crucial in identifying novel mTORC1 substrates, such as the adaptor protein Grb10, which mediates a negative feedback loop to the PI3K signaling pathway. nih.govnih.gov The identification of such substrates has clarified how mTORC1 inhibition can lead to the feedback activation of other signaling pathways, which has important implications for the clinical use of rapamycin and its analogs. nih.gov Phosphoproteomic analyses have also helped to characterize the specific phosphorylation motifs recognized by mTOR, revealing a preference for certain amino acid residues at specific positions relative to the phosphorylation site. nih.gov

Table 3: Findings from Multi-Omics Studies of Rapamycin

Omics Approach Biological System Key Findings
Transcriptomics Cytotoxic T Lymphocytes (CTLs) Identified 184 differentially expressed transcripts, with most being downregulated genes associated with cell death and survival. nih.gov
Transcriptomics Yeast Cells Uncovered distinctive and overlapping gene regulation patterns between rapamycin and calorie restriction in extending lifespan. nih.gov
Transcriptomics Gene-Edited Cell Line (mTOR resistant) Showed that rapamycin regulates transcription almost exclusively through mTOR inhibition. biorxiv.org
Phosphoproteomics Various Cell Lines Defined the mTOR-regulated phosphoproteome and identified numerous rapamycin-sensitive phosphorylation sites. nih.govnih.gov
Phosphoproteomics Various Cell Lines Identified Grb10 as an mTORC1 substrate, clarifying a mechanism of feedback signaling. nih.govnih.gov

Table of Compounds

Compound Name
Rapamycin (Sirolimus)
Curcumin

Future Directions in Rapamycin Research

Deeper Elucidation of mTORC1/mTORC2 Crosstalk and Context-Dependent Effects

The mechanistic target of rapamycin (B549165) (mTOR) kinase is a central regulator of cellular processes and functions within two distinct multiprotein complexes: mTORC1 and mTORC2. mdpi.com While mTORC1 is acutely sensitive to rapamycin, the effects on mTORC2 are more complex and context-dependent. nih.govmdpi.com Future research is focused on unraveling the intricate crosstalk and feedback loops between these two complexes to better understand the cellular consequences of rapamycin administration.

mTORC1 and mTORC2 have distinct but related functions. mTORC1 primarily regulates cell growth, and metabolism, while mTORC2 is involved in cell proliferation and survival. nih.gov The two complexes share some components, like mTOR and mLST8, but are defined by unique proteins: Raptor in mTORC1 and Rictor in mTORC2. nih.gov This structural difference underlies their differential sensitivity to rapamycin. nih.gov Rapamycin, in complex with FKBP12, directly binds to the FRB domain of mTOR in mTORC1, leading to its allosteric inhibition. wikipedia.org In contrast, mTORC2 is generally considered rapamycin-insensitive in the short term. mdpi.com

However, prolonged rapamycin treatment can inhibit mTORC2 assembly and activity in some, but not all, cell types. nih.govnih.gov This cell-specific sensitivity to long-term rapamycin exposure is an area of active investigation. The relative expression levels of FK506-binding proteins (FKBPs), such as FKBP12 and FKBP51, have been identified as key determinants of rapamycin-mediated mTORC2 inhibition. nih.gov This suggests that the cellular context, specifically the proteomic landscape, can dictate the ultimate effect of rapamycin on mTOR signaling.

Furthermore, significant crosstalk exists between the two complexes. For instance, S6K1, a downstream effector of mTORC1, can phosphorylate Rictor, a key component of mTORC2, to inhibit its activity. nih.gov This negative feedback loop means that inhibiting mTORC1 with rapamycin can, in some contexts, lead to the activation of mTORC2. pnas.org This complex interplay highlights the need for a deeper understanding of how these signaling pathways are integrated within the cell.

ComplexKey ComponentsPrimary FunctionsAcute Rapamycin SensitivityChronic Rapamycin Sensitivity
mTORC1mTOR, Raptor, mLST8Cell growth, metabolism, protein synthesisHighHigh
mTORC2mTOR, Rictor, mSIN1, mLST8Cell survival, proliferation, cytoskeletal organizationLowVariable (cell-type dependent)

Investigation of Non-Canonical Rapamycin Targets or Off-Target Effects (Mechanistic)

A significant area of future research involves the definitive characterization of rapamycin's specificity. While traditionally viewed as a highly specific inhibitor of mTORC1, the possibility of non-canonical targets or "off-target" effects has been a subject of scientific inquiry. Understanding the precise molecular interactions of rapamycin is crucial for interpreting experimental results and for the development of new therapeutic strategies.

At the molecular level, rapamycin's mechanism of action involves forming a complex with the intracellular receptor FKBP12. wikipedia.org This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1. wikipedia.org This highly specific interaction has been the basis for the widespread use of rapamycin as a tool to study mTORC1 signaling.

Recent comprehensive studies have provided strong evidence for the remarkable specificity of rapamycin for mTOR. By generating a rapamycin-resistant cell line through a single amino acid change in the FRB domain of mTOR, researchers have been able to assess the global effects of rapamycin on the transcriptome and proteome. biorxiv.org These studies revealed that in cells expressing the rapamycin-resistant mTOR mutant, rapamycin had virtually no effect on mRNA or protein levels, even after prolonged treatment. biorxiv.org This suggests a lack of significant mTOR-independent off-target effects for rapamycin at the level of gene and protein expression.

While these findings indicate a high degree of specificity, future research may still explore potential subtle or context-dependent off-target effects. For instance, it is conceivable that at very high concentrations, or in specific cellular contexts not yet examined, rapamycin could interact with other proteins. However, based on current evidence, the prevailing view is that the biological effects of rapamycin are overwhelmingly mediated through its interaction with and inhibition of mTOR.

Integration of Systems Biology Approaches for Comprehensive Pathway Understanding

To fully comprehend the complex and dynamic nature of the mTOR signaling network and the effects of rapamycin, future research is increasingly turning to systems biology approaches. These approaches, which integrate experimental data with computational modeling, offer a powerful framework for understanding how the various components of the mTOR pathway interact and respond to perturbations like rapamycin treatment. nih.govresearchgate.net

Mathematical modeling is a key tool in systems biology that allows researchers to simulate the behavior of the mTOR pathway and test hypotheses in silico. nih.gov These models can incorporate the numerous feedback loops and crosstalk mechanisms within the mTOR network, providing insights that may not be apparent from intuitive or purely experimental approaches. nih.gov By converting the known interactions of the mTOR pathway into a set of mathematical equations, researchers can predict how the system will behave under different conditions and identify key regulatory nodes. researchgate.net

In addition to mathematical modeling, high-throughput "omics" technologies, such as proteomics and metabolomics, are providing a more global view of the cellular response to rapamycin. mdpi.com Proteomics allows for the large-scale analysis of protein expression and post-translational modifications, offering a snapshot of the cellular state following rapamycin treatment. nih.govresearchgate.net For example, proteomic studies have been used to identify proteins that are up- or down-regulated in response to rapamycin, providing clues about the downstream effects of mTOR inhibition. nih.govresearchgate.net

Metabolomics, the comprehensive analysis of metabolites in a biological sample, provides another layer of information about the metabolic consequences of mTOR inhibition. nih.gov Since mTOR is a key regulator of metabolism, understanding how rapamycin alters the metabolic landscape of a cell is crucial. nih.gov Integrating these different omics datasets with mathematical models will be essential for building a comprehensive and predictive understanding of rapamycin's mechanism of action.

Systems Biology ApproachDescriptionApplication to Rapamycin Research
Mathematical ModelingUsing computational models to simulate the behavior of biological systems. nih.govPredicting the dynamic response of the mTOR pathway to rapamycin and identifying key regulatory points. nih.gov
ProteomicsThe large-scale study of proteins, their structures, and functions. mdpi.comIdentifying global changes in protein expression and phosphorylation in response to rapamycin. nih.govresearchgate.net
MetabolomicsThe scientific study of the set of metabolites present within an organism, cell, or tissue. nih.govCharacterizing the metabolic reprogramming induced by rapamycin treatment. nih.gov

Exploration of Rapamycin's Role in Stem Cell Biology and Regenerative Mechanisms

The mTOR signaling pathway plays a critical role in regulating the fate and function of stem cells. nih.gov As a potent mTOR inhibitor, rapamycin has emerged as a key molecule for investigating and modulating stem cell biology, with significant implications for regenerative medicine. nih.gov Future research in this area is focused on understanding how rapamycin can be used to maintain stem cell populations, influence their differentiation, and combat age-related stem cell decline.

Stem cells are essential for tissue homeostasis and repair, and their function is tightly regulated by a balance between quiescence, self-renewal, and differentiation. biocompare.com The mTOR pathway is a key regulator of these processes. frontiersin.org Hyperactive mTOR signaling has been linked to stem cell exhaustion and dysfunction during aging. nih.gov By inhibiting mTOR, rapamycin has been shown to preserve the function of various types of stem cells, including hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs). nih.govoup.com

In the context of regeneration, studies have shown that transient activation of mTORC1 is necessary for tissue repair following injury. biocompare.com However, repeated activation can lead to the depletion of the stem cell pool. biocompare.com Long-term treatment with rapamycin has been shown to mitigate this age-related loss of stem cells in animal models, suggesting its potential to enhance the regenerative capacity of tissues. biocompare.com

Furthermore, rapamycin's effects on cellular senescence are also relevant to its role in stem cell biology. Senescent cells can accumulate in tissues with age and create an inflammatory environment that is detrimental to stem cell function. nih.gov Rapamycin has been shown to inhibit cellular senescence and the associated secretory phenotype in MSCs, which could improve their therapeutic potential. nih.gov The ability of rapamycin to promote osteoblastic differentiation of human embryonic stem cells has also been reported. researchgate.net

The complex and sometimes contradictory effects of rapamycin on different stem cell populations highlight the need for further research to delineate the precise mechanisms involved and to optimize its potential for regenerative therapies.

Q & A

Q. What are the primary molecular mechanisms by which rapamycin inhibits mTOR signaling, and how can these be experimentally validated?

Rapamycin binds to FKBP12, forming a complex that inhibits mTORC1, a key regulator of cell growth and autophagy. To validate this, researchers should:

  • Use Western blotting to assess phosphorylation of downstream targets (e.g., S6K1, 4EBP1) .
  • Employ mTORC1-specific inhibitors (e.g., Torin1) as controls to distinguish mTORC1/2 effects .
  • Monitor autophagy markers (e.g., LC3-II accumulation via immunofluorescence) in nutrient-deprived conditions .

Q. What are the standard in vitro and in vivo dosing protocols for rapamycin in preclinical studies?

  • In vitro : Typical doses range from 1–100 nM, dissolved in DMSO or ethanol. Solvent controls are critical to avoid confounding effects .
  • In vivo : For murine models, 1–5 mg/kg/day via intraperitoneal injection is common. Blood levels should be monitored using LC-MS/MS to ensure target engagement without toxicity . Adjust doses based on strain-specific metabolism (e.g., C57BL/6 vs. BALB/c) .

Q. How do researchers distinguish between mTORC1 and mTORC2 inhibition in experimental setups?

  • Use rapamycin analogs with differential selectivity (e.g., everolimus for mTORC1) .
  • Combine rapamycin with mTORC2-specific knockdown (e.g., siRNA targeting Rictor) and validate via phospho-Akt (Ser473) assays .
  • Conduct time-course experiments, as mTORC2 inhibition may require prolonged exposure .

Advanced Research Questions

Q. How can conflicting preclinical data on rapamycin’s neuroprotective effects in stroke models be reconciled?

Contradictions arise from variability in:

  • Treatment timing : Efficacy is highest when administered ≤3 hours post-ischemia .
  • Model selection : Transient vs. permanent occlusion models yield divergent outcomes. Meta-analyses suggest prioritizing transient models with reperfusion .
  • Dosage : High doses (≥5 mg/kg) may induce immunosuppression, confounding neuroprotection. Use pharmacokinetic-guided dosing .

Q. What methodological considerations are critical for optimizing rapamycin’s bioavailability in aging studies?

  • Formulation : Use nanoparticles or liposomal encapsulation to enhance solubility and reduce hepatic first-pass metabolism .
  • Administration route : Subcutaneous injection or oral gavage with cyclodextrin improves bioavailability vs. standard oral delivery .
  • Pharmacokinetic monitoring : Measure trough levels (Cmin) and AUC in blood/target tissues (e.g., brain, liver) using mass spectrometry .

Q. How should researchers design experiments to evaluate rapamycin’s combinatorial effects with other geroprotectors (e.g., metformin)?

  • Synergy testing : Use factorial design (e.g., rapamycin ± metformin) and assess outcomes via Bliss independence or Loewe additivity models .
  • Endpoint selection : Prioritize lifespan extension (e.g., median vs. maximum lifespan in mice) and tissue-specific biomarkers (e.g., senescent cell clearance) .
  • Control for off-target effects : Include mTOR-independent geroprotectors (e.g., acarbose) to isolate pathway-specific interactions .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing rapamycin’s dose-response heterogeneity across studies?

  • Apply mixed-effects models to account for inter-study variability (e.g., species, dosing regimens) .
  • Use meta-regression to identify covariates (e.g., age, sex) influencing effect sizes .
  • Report confidence intervals and heterogeneity metrics (I²) to quantify inconsistency .

Q. How can researchers address reproducibility challenges in rapamycin’s cancer-preventive studies?

  • Standardize protocols : Adopt CONSORT or ARRIVE guidelines for preclinical trials, including blinding and randomization .
  • Validate biomarkers : Use immunohistochemistry for tumor burden (e.g., Ki-67) and RNA-seq to confirm mTOR pathway suppression .
  • Share raw data : Deposit dose-response curves and survival datasets in repositories like Figshare or Zenodo .

Ethical & Translational Considerations

Q. What ethical frameworks apply to rapamycin’s off-label use in human aging trials?

  • Follow FDA Phase 0 guidelines for microdosing studies, emphasizing informed consent and risk-benefit analysis .
  • Reference precedents from transplant trials, where rapamycin’s immunosuppressive effects were monitored via regular T-cell counts .

Q. How can preclinical findings on rapamycin’s anti-aging effects be translated into clinical trials?

  • Endpoint selection : Use surrogate biomarkers (e.g., epigenetic clocks, mTOR activity in PBMCs) as primary endpoints .
  • Cohort stratification : Enroll high-risk populations (e.g., smokers for lung cancer prevention) to maximize signal detection .
  • Regulatory alignment : Engage early with agencies (e.g., EMA/FDA) to design trials meeting Fast Track or Breakthrough Therapy criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.